Beta-Amyloid (35-25)
Description
Significance of Beta-Amyloid Peptide Fragments in Neuropathological Research
In the landscape of neuropathological research, particularly concerning Alzheimer's disease (AD), beta-amyloid (Aβ) peptides hold a central role. The accumulation of these peptides into senile plaques in the brain is a primary hallmark of AD. pnas.org While the full-length peptides, Aβ(1-40) and Aβ(1-42), are the predominant forms found in the human brain, various shorter fragments are also present and are of significant interest to researchers. nih.govapexbt.com These fragments are not merely byproducts but are often biologically active, contributing to the neurotoxic cascade observed in AD. researchgate.netjneurosci.org The study of these fragments provides valuable insights into the mechanisms of Aβ-induced neurotoxicity, aggregation, and interaction with cellular components. scirp.orgnih.gov
Derivation and Focus on the Beta-Amyloid (35-25) Fragment as a Model System
The beta-amyloid (25-35) fragment, with the amino acid sequence NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, has emerged as a crucial tool in neurodegeneration research. medchemexpress.com This 11-residue peptide is considered the shortest fragment of the full-length Aβ peptide that retains significant biological activity and toxicity. nih.govnih.govias.ac.in It is recognized as the functional domain responsible for the neurotoxic properties attributed to the larger Aβ peptides. apexbt.comtocris.com Aβ(25-35) is known to be physiologically present in the brains of elderly individuals and has been found in the neurons of the subiculum and entorhinal cortex in AD brains. apexbt.comresearchgate.net
The focus on Aβ(25-35) as a model system stems from its ability to form large β-sheet aggregates and fibrils, similar to the full-length peptides, but with a much faster aggregation rate. nih.govias.ac.in This rapid aggregation makes it a convenient and efficient model for studying the mechanisms of amyloid fibril formation and for screening potential aggregation inhibitors. nih.govacs.org Its pronounced neurotoxicity in cell culture and in vivo models allows researchers to investigate the downstream cellular and molecular events that lead to neuronal dysfunction and death, such as oxidative stress and apoptosis. genscript.complos.orgresearchgate.net
Historical Context of Beta-Amyloid (35-25) Investigations in Neurodegeneration
The investigation of Aβ(25-35) in the context of neurodegeneration has a history rooted in the broader research into the amyloid hypothesis of Alzheimer's disease. Early studies in the 1990s established the neurotrophic and neurotoxic effects of Aβ peptides, with Aβ(25-35) being identified as a functionally critical and toxic fragment. tocris.comrndsystems.com Seminal work demonstrated that intracerebral injection of Aβ(25-35) could produce tissue damage in the brain, solidifying its role as a neurotoxic agent. rndsystems.com
Over the years, research has evolved to explore the specific mechanisms underlying Aβ(25-35)-induced toxicity. Studies have elucidated its role in inducing oxidative stress, causing mitochondrial dysfunction, and activating inflammatory pathways involving microglia. jneurosci.orgplos.orgjneurosci.org The ability of Aβ(25-35) to induce memory impairment and cognitive deficits in animal models has made it a widely used tool for creating models of Alzheimer's disease to test potential therapeutic interventions. apexbt.commedchemexpress.comresearchgate.net The consistent and potent effects of this peptide fragment have ensured its continued relevance in the ongoing effort to understand and combat neurodegenerative disorders.
Properties
Molecular Weight |
1060.3 |
|---|---|
sequence |
MLGIIAGKNSG |
Origin of Product |
United States |
Molecular and Structural Dynamics of Beta Amyloid 35 25 Bioactivity
Conformational Changes and Oligomerization Propensity of Beta-Amyloid (35-25)
The behavior of Beta-Amyloid (25-35) is characterized by its tendency to undergo significant conformational changes, leading to the formation of oligomers and larger aggregates. This process is highly dependent on environmental factors and the intrinsic properties of the peptide.
Protofilament Formation and Beta-Sheet Conformation
The aggregation of Aβ(25-35) involves a conformational shift from a soluble, often unordered or helical structure, to an aggregated form rich in β-sheets. nih.govunina.it This transition is a hallmark of amyloidogenic peptides. wikipedia.org These β-sheets arrange into protofilaments, which are the fundamental building blocks of mature amyloid fibrils. wikipedia.org Studies have shown that Aβ(25-35) can independently form these cross-β structures, which are stabilized by hydrogen bonds between parallel polar residues of adjacent peptides. nih.govmdpi.com The formation of these β-sheets is more energetically favorable within a hydrophobic environment, such as that provided by a cell membrane. nih.govmdpi.com The process of forming these ordered structures is not instantaneous; early structural studies using NMR indicated that residues 25-27 are initially disordered, while FTIR spectroscopy showed residues 26-33 in a random coil or α-helical state. nih.govmdpi.com Over time and with increasing peptide concentration, the propensity to form cross-β sheets increases. nih.govmdpi.com
Concentration-Dependent Aggregation Kinetics of Beta-Amyloid (35-25)
The rate at which Beta-Amyloid (25-35) aggregates is strongly influenced by its concentration. nih.govmdpi.com Higher concentrations of the peptide lead to faster aggregation kinetics. nih.gov This process typically follows a sigmoidal curve, characterized by a lag phase, an exponential growth phase, and a plateau phase. nih.gov During the lag phase, initial oligomeric species, or prefibrillar nuclei, are formed. nih.gov The aggregation pathway appears to be first-order kinetics. mdpi.com Research has demonstrated a significant concentration dependence on the self-assembly of Aβ(25-35), with very rapid aggregation and adoption of a β-conformation observed at concentrations between 200 μM and 1.46 mM. nih.gov To better study the kinetics, experiments are often conducted at lower concentrations (50–200 μM) to slow down the process. nih.gov
Biophysical Characterization Techniques for Beta-Amyloid (35-25) Aggregation
A variety of biophysical techniques are employed to study the aggregation process of Beta-Amyloid (25-35), providing insights into the structural changes and kinetics of fibril formation.
Circular Dichroism (CD) Spectroscopy Analyses
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring the secondary structure of Aβ(25-35) in different environments. nih.gov It has been used to observe the conformational transition from a disordered state to a β-sheet-rich structure. nih.govunina.it For instance, CD studies have shown that at high concentrations (e.g., 1.46 mM), Aβ(25-35) exhibits a rapid increase in the CD signal at 215 nm after a lag time of about two hours, indicating the fast formation of β-sheets. nih.gov The environment also plays a crucial role; in a dipalmitoylphosphatidylcholine (DPPC) solution, which mimics a membrane environment, Aβ(25-35) adopts a more ordered secondary structure. ejournal.by The relative proportions of α-helix, β-sheet, β-turn, and irregular regions can change depending on the specific conditions, such as the presence of cholesterol. ejournal.by
| Solvent Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) | Reference |
|---|---|---|---|---|---|
| Aqueous Solution (200 µM) | 48% | 12-15% | 13-14% | 12% | researchgate.net |
| Aqueous Solution (1 mM) | 48% | 12-15% | 13-14% | 12% | researchgate.net |
| Trifluoroethanol (TFE) | Increases with TFE concentration | researchgate.net | |||
| Methanol | Unordered structures | researchgate.net | |||
| DMSO | β-turn structure | researchgate.net |
Fluorescence Spectroscopy (Thioflavin T) for Fibril Formation
Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify the formation of amyloid fibrils. nih.govmedchemexpress.comroyalsocietypublishing.org In its free form, ThT is weakly fluorescent, but upon binding to the β-sheet-rich structures of amyloid fibrils, its fluorescence emission is significantly enhanced, and the emission maximum shifts. medchemexpress.comtandfonline.com This property makes it an excellent marker for monitoring the kinetics of Aβ(25-35) aggregation in real-time. nih.gov The aggregation process, as measured by ThT fluorescence, typically shows a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau. nih.gov The intensity of the ThT fluorescence is proportional to the amount of aggregated species in the β-conformation. nih.gov The excitation and emission maxima for ThT when bound to fibrils are approximately 450 nm and 482-485 nm, respectively. medchemexpress.comroyalsocietypublishing.org
| State of Thioflavin T | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
|---|---|---|---|
| Free in solution | ~385 | ~445 | medchemexpress.com |
| Bound to amyloid fibrils | ~450 | ~485 | medchemexpress.com |
Molecular Dynamics Simulations of Beta-Amyloid (35-25) Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and interactions of Aβ(25-35). nih.govnih.gov These computational studies can model the evolution of the peptide from its monomeric state to the formation of oligomers and its interactions with other molecules and membranes. nih.govrsc.org MD simulations have revealed that in the absence of inhibitors, Aβ(25-35) monomers can interact via their hydrophobic residues to form a central core with an antiparallel β-sheet conformation, which serves as a nucleus for further oligomerization. nih.gov Simulations have also been used to study the interaction of Aβ(25-35) with lipid bilayers, showing that the peptide can reside in the headgroup region and upper part of the lipid tails, with a preference for polyunsaturated cholesterol-free membranes. rsc.org These simulations have identified key amino acid residues, such as methionine-35, asparagine-27, and serine-26, as being important for peptide-lipid and peptide-peptide interactions. rsc.org All-atom MD simulations have also been employed to investigate the structure of Aβ(25-35) β-barrels in membranes and their potential to form pores, which is a proposed mechanism of toxicity. nih.gov
Molecular Interactions of Beta-Amyloid (35-25) with Biological Membranes
The interaction between the beta-amyloid (35-25) fragment and biological membranes is a critical area of research in understanding its biological activity. This interaction is not a simple surface binding but a complex process involving insertion into the lipid bilayer, which leads to significant structural and functional perturbations of the membrane. The nature and extent of these interactions are heavily influenced by the specific composition of the lipid membrane, including the presence of cholesterol.
Influence of Lipid Composition and Cholesterol on Beta-Amyloid (35-25) Interactions
The composition of the lipid bilayer plays a crucial role in modulating the interactions with beta-amyloid (35-25). Both hydrophobic and electrostatic interactions govern the insertion of the peptide into the bilayer. researchgate.net The degree of lipid chain saturation, in particular, has a significant impact on peptide localization. nsr-jinr.ru In membranes composed of unsaturated lipids, the peptide tends to situate near the hydrophilic region. nsr-jinr.ru Conversely, in bilayers made of saturated phospholipids (B1166683), the peptide is more likely to reside on the surface and form aggregates. nsr-jinr.ru
Cholesterol, a key component of many biological membranes, has a profound influence on the interaction with beta-amyloid (35-25). rsc.orgmdpi.com There is strong evidence for a direct interaction between cholesterol and the peptide, which affects the dielectric and dynamic properties of the bilayer. researchgate.net The presence of cholesterol generally makes membranes more rigid and ordered. rsc.org This increased rigidity can limit the penetration of the peptide into the bilayer. rsc.orgrsc.org Molecular dynamics simulations have shown that beta-amyloid (35-25) does not penetrate through membranes containing cholesterol but can reside in the headgroup region and the upper part of the lipid tails. rsc.org By increasing membrane rigidity, cholesterol facilitates the aggregation of the peptide on the membrane surface. rsc.org
Furthermore, studies have indicated that cholesterol can mitigate the membrane-perturbing effects of beta-amyloid (35-25). portlandpress.com In model lipid bilayers, the inclusion of cholesterol was found to reduce the peptide's insertion and stabilize the membrane. portlandpress.com This suggests that cholesterol can have a protective effect by making the membrane less susceptible to disruption by the amyloid peptide. nih.gov However, the interaction is complex, as high levels of cholesterol in membranes can also promote amyloidogenesis and increase the processing of the amyloid precursor protein. mdpi.com
Table 2: Influence of Lipid Composition and Cholesterol on Beta-Amyloid (35-25) Interactions
| Factor | Influence on Interaction | Research Findings | Reference |
|---|---|---|---|
| Lipid Saturation | Affects peptide localization. | In unsaturated lipid membranes, the peptide is near the hydrophilic region. In saturated lipid membranes, it resides on the surface and aggregates. | nsr-jinr.ru |
| Cholesterol | Modulates peptide penetration and aggregation. | Limits penetration of the peptide into the bilayer and promotes aggregation on the more rigid membrane surface. | rsc.orgrsc.org |
| Cholesterol | Affects membrane stability. | Can stabilize the membrane and reduce the perturbing effects of the peptide. | portlandpress.com |
| Anionic Lipids | Can influence peptide-membrane interactions. | In some model membranes, Beta-Amyloid (25-35) can displace cholesterol from the bilayer. | frontiersin.org |
Cellular and Subcellular Mechanisms of Beta Amyloid 35 25 Induced Dysregulation
Oxidative Stress Induction by Beta-Amyloid (25-35) in Cellular Models
Beta-Amyloid (25-35) is a well-established initiator of oxidative stress in various cellular models. plos.orgnih.govbjbms.org This toxicity is a cornerstone of its neurodegenerative properties and is linked to its ability to form insoluble aggregates with a high content of β-sheets. plos.org The production of free radicals appears to be a primary mechanism of neuronal damage following exposure to Beta-Amyloid (25-35). plos.org
Exposure of neuronal and glial cells to Beta-Amyloid (25-35) leads to a significant increase in the intracellular production of reactive oxygen species (ROS). bjbms.orgmdpi.comgenscript.com Studies have demonstrated that this peptide can induce the formation of superoxide (B77818) and hydroxyl radicals. mdpi.com This surge in ROS creates an imbalance, overwhelming the cell's antioxidant defense systems. mdpi.com In response to this oxidative threat, cells may initially attempt to upregulate antioxidant enzymes. mdpi.com For instance, treatment of human astroglial cells with Beta-Amyloid (25-35) has been shown to increase the mRNA expression of several antioxidant enzymes, including superoxide dismutase 1 (SOD1), superoxide dismutase 2 (SOD2), catalase (CAT), heme-oxygenase-1 (HO-1), glutathione (B108866) peroxidase 3 (GPX3), and glutamate-cysteine ligase (GCLC). mdpi.com However, this compensatory response is often insufficient to counteract the sustained ROS generation, leading to cellular damage.
Glutathione (GSH) is a critical intracellular antioxidant. Beta-Amyloid (25-35) has been shown to deplete GSH levels in both neurons and astrocytes. jneurosci.orgnih.gov In one study, a 24-hour treatment with Beta-Amyloid (25-35) lowered reduced glutathione levels from 5.1 to 2.9 nmol/mg protein in neurons and from 25.2 to 14.9 nmol/mg protein in astrocytes. researchgate.netnih.gov This depletion is a significant factor in the increased vulnerability of cells to oxidative damage.
Furthermore, Beta-Amyloid (25-35) can directly impact the activity of key antioxidant enzymes. In rat erythrocytes, the peptide has been found to reduce the activity of glutathione peroxidase and glutathione transferase. nih.gov Interestingly, the effects on these enzymes can be concentration-dependent. For example, in both young and old erythrocytes, a higher concentration of Beta-Amyloid (25-35) induced a significant decrease in glutathione peroxidase activity, with older cells showing greater susceptibility. nih.gov
| Cell Type | Control GSH Level (nmol/mg protein) | GSH Level after Aβ (25-35) Treatment (nmol/mg protein) | Reference |
|---|---|---|---|
| Neurons | 5.1 | 2.9 | researchgate.netnih.gov |
| Astrocytes | 25.2 | 14.9 | researchgate.netnih.gov |
A primary source of ROS generation induced by Beta-Amyloid (25-35) is the activation of the NADPH oxidase (NOX) enzyme complex. nih.govnih.gov This enzyme is present in various cell types, including microglia, monocytes, neutrophils, and neurons. nih.govnih.gov Beta-Amyloid (25-35), particularly in its fibrillary state, stimulates the assembly of cytosolic components of NADPH oxidase on the plasma membrane, leading to the production of reactive oxygen intermediates. nih.gov The activation of neuronal NOX is considered a significant contributor to Beta-Amyloid (25-35)-induced neuronal death. nih.gov Studies have shown that inhibiting NADPH oxidase can prevent the generation of ROS, mitochondrial depolarization, and subsequent cell death induced by the peptide. jneurosci.orgnih.gov
Impact on Glutathione Levels and Antioxidant Enzymes
Mitochondrial Dysfunction and Bioenergetic Impairment Mediated by Beta-Amyloid (25-35)
Mitochondria are central targets of Beta-Amyloid (25-35) toxicity. The peptide can induce profound mitochondrial dysfunction, leading to impaired energy metabolism and ultimately, cell death. researchgate.netnih.govuc.pt
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). Beta-Amyloid (25-35) has been consistently shown to cause a decrease or loss of ΔΨm in various cell types, including neurons and astrocytes. jneurosci.orgnih.govnih.govxiahepublishing.com This depolarization can be a slow, progressive collapse or manifest as transient depolarizations. jneurosci.orgnih.govoup.com The loss of ΔΨm is a critical event, as it disrupts the proton gradient necessary for ATP synthesis and can trigger the release of pro-apoptotic factors. researchgate.net In some cellular models, the reverse peptide, Beta-Amyloid (35-25), has been shown to have no effect on mitochondrial membrane potential. jneurosci.orgnih.gov
The disruption of the mitochondrial membrane potential by Beta-Amyloid (25-35) directly impacts the cell's ability to produce ATP. Incubation with the peptide leads to a significant decrease in ATP concentration. researchgate.netnih.gov For instance, a 24-hour incubation with Beta-Amyloid (25-35) decreased ATP concentration to 58% of control in neurons and 71% of control in astrocytes. researchgate.netnih.gov
This bioenergetic failure is, in part, due to the direct inhibition of mitochondrial respiratory chain complexes. Beta-Amyloid (25-35) has been shown to selectively decrease the activity of Complex IV (cytochrome c oxidase) in isolated rat brain mitochondria. nih.gov Other studies have reported a more generalized decrease in the specific activity of mitochondrial enzymes. researchgate.netnih.gov In some experimental systems, Beta-Amyloid (25-35) has been shown to inhibit the activity of Complex I and Complex II-III as well. uc.pt The inhibition of these complexes not only impairs ATP synthesis but can also lead to increased electron leakage and further ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage.
| Complex | Effect | Cell/Tissue Model | Reference |
|---|---|---|---|
| Complex I (NADH-ubiquinone oxidoreductase) | Inhibition | NT2 cells | uc.pt |
| Complex II-III (succinate-cytochrome c oxidoreductase) | Inhibition | NT2 cells | uc.pt |
| Complex IV (cytochrome c oxidase) | Selective Inhibition | Isolated rat brain mitochondria | nih.gov |
| Complex IV (cytochrome c oxidase) | Inhibition | NT2 cells | uc.pt |
Mitochondrial Swelling and Morphology Changes
Beta-amyloid (35-25) exposure triggers significant alterations in mitochondrial morphology, characterized primarily by mitochondrial swelling. researchgate.netcellmolbiol.orgnih.gov This pathological enlargement is often accompanied by the vacuolation and the reduction or complete disappearance of mitochondrial cristae, the critical inner membrane folds essential for oxidative phosphorylation. cellmolbiol.org Studies using transmission electron microscopy have revealed that in response to Beta-amyloid (35-25), mitochondria not only swell but also decrease in number. cellmolbiol.orgnih.gov These morphological changes are indicative of severe mitochondrial distress and damage. researchgate.net
The observed mitochondrial swelling suggests the opening of the mitochondrial permeability transition pore (mPTP). researchgate.net This pore opening leads to a loss of the mitochondrial transmembrane potential and uncoupling of the electron transport chain, ultimately impairing ATP synthesis and increasing the production of reactive oxygen species (ROS). The structural damage, including the loss of cristae, further compromises the mitochondria's ability to carry out their essential functions in cellular energy metabolism. cellmolbiol.org
These detrimental changes to mitochondrial structure are a key aspect of Beta-amyloid (35-25)-induced cellular toxicity. The swelling and morphological degradation of mitochondria are closely linked to the subsequent activation of apoptotic pathways, including the release of cytochrome c into the cytoplasm. researchgate.net
Calcium Homeostasis Dysregulation by Beta-Amyloid (35-25)
The neurotoxic fragment Beta-amyloid (25-35) is a potent disruptor of intracellular calcium (Ca²⁺) homeostasis, a critical element in neuronal function and survival. nih.gov Exposure to this peptide leads to a significant and sustained elevation of cytosolic Ca²⁺ levels. nih.govgenscript.com This dysregulation is a primary event in the cascade of neurotoxic effects induced by Beta-amyloid (25-35) and is implicated in the subsequent neuronal death. nih.gov
The mechanisms underlying this disruption are multifaceted, involving both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores. Research has demonstrated that Beta-amyloid (25-35) can trigger these elevations in various cell types, including cultured dorsal root ganglion neurons and astrocytes. nih.govjneurosci.org The consequences of this sustained increase in intracellular Ca²⁺ are severe, contributing to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. oup.com
Intracellular Calcium Influx and Release Mechanisms
Beta-amyloid (25-35) elevates intracellular Ca²⁺ concentrations through a dual mechanism: promoting Ca²⁺ influx from the extracellular space and triggering its release from internal stores, primarily the endoplasmic reticulum (ER). nih.govnih.gov Studies on cultured hippocampal neurons have shown that Beta-amyloid (25-35) induces repeatable and reversible increases in intracellular Ca²⁺. nih.gov This influx is not a direct action on a single channel but rather appears to result from enhanced excitatory activity within glutamatergic synaptic networks. nih.gov
In astrocytes, Beta-amyloid (25-35) causes sporadic and prolonged cytoplasmic Ca²⁺ signals that are entirely dependent on Ca²⁺ influx. jneurosci.org Furthermore, investigations in cultured dorsal root ganglion neurons have revealed that Beta-amyloid (25-35) can independently trigger elevations in intracellular Ca²⁺ levels. nih.gov In these neurons, it was determined that voltage-dependent Ca²⁺ channels contribute significantly to this increase. nih.gov
Ion Channel and Receptor Modulation (e.g., L-type, T-type, NMDA)
Beta-amyloid (25-35) exerts its disruptive effects on calcium homeostasis by modulating the activity of various ion channels and receptors. A key mechanism is the potentiation of Ca²⁺ influx through voltage-gated calcium channels (VGCCs). Research has shown that Beta-amyloid (25-35) promotes Ca²⁺ influx by activating both L-type and T-type Ca²⁺ channels in rat hippocampal slices. mdpi.comfrontiersin.org In cultured dorsal root ganglion neurons, this peptide fragment was found to increase the current amplitude of both low and high voltage-activated Ca²⁺ channels. nih.gov
Furthermore, the effects of Beta-amyloid (25-35) are intricately linked to the activity of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The Ca²⁺ elevations and electrical activity induced by Beta-amyloid (25-35) in cultured hippocampal neurons can be blocked by NMDA receptor antagonists. nih.gov This suggests that Beta-amyloid (25-35) enhances excitatory activity in glutamatergic networks, leading to the activation of NMDA receptors and subsequent Ca²⁺ influx. nih.gov However, it's noteworthy that in voltage-clamp studies, Beta-amyloid (25-35) did not directly enhance currents induced by kainate or NMDA, indicating an indirect modulatory role on the synaptic network rather than a direct potentiation of the receptors themselves. nih.gov
The modulation extends beyond direct channel activation. There is evidence supporting the modulation of CaV1.2 at the mRNA, protein, and functional levels by Beta-amyloid (25-35). mdpi.com This indicates that the peptide can influence not just the acute activity but also the expression of calcium channels over time.
Endoplasmic Reticulum and Calcium Signaling Pathway Disruption
The endoplasmic reticulum (ER) is a critical hub in calcium signaling, and its function is severely disrupted by Beta-amyloid (25-35). A primary mechanism of this disruption is the mobilization of Ca²⁺ from the ER into the cytoplasm. This release is largely dependent on the activation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. nih.gov Studies have demonstrated that Beta-amyloid (25-35) induces the transportation of Ca²⁺ in conjunction with the activation of phospholipase C (PLC) and the subsequent production of IP3. mdpi.com This IP3 then binds to its receptors on the ER membrane, triggering the release of stored Ca²⁺.
Furthermore, the disruption of ER calcium homeostasis is a central event that connects various pathological cascades. The release of Ca²⁺ from the ER can trigger a sustained influx of extracellular calcium through a process known as store-operated calcium entry (SOCE), further exacerbating the calcium overload in the cytoplasm. frontiersin.org
Lysosomal and Autophagic Pathway Perturbations by Beta-Amyloid (35-25)
Beta-amyloid (25-35) significantly perturbs the autophagy-lysosomal pathway, a critical cellular process for degrading and recycling damaged organelles and misfolded proteins. This disruption is a key element of its neurotoxic effects. The accumulation of Beta-amyloid peptides can lead to a dysfunctional autophagy process, characterized by the buildup of autophagic vesicles within neurons. This suggests a failure in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or impaired lysosomal degradation.
Impairment of Autophagic Flux and Lysosomal Function
Exposure to Beta-amyloid (25-35) leads to a significant impairment of autophagic flux. frontiersin.orgaging-us.com This is evidenced by the accumulation of autophagosomes, which are double-membraned vesicles that engulf cytoplasmic material destined for degradation. frontiersin.org In organotypic hippocampal slice cultures and in vivo models, treatment with Beta-amyloid (25-35) resulted in an increased number of double-membraned autophagosomes, indicating a blockage in the autophagic pathway. frontiersin.org
This impairment appears to stem from a disruption in the fusion of autophagosomes with lysosomes to form autolysosomes, as well as a general dysfunction of the lysosomes themselves. aging-us.com Studies have shown that while Beta-amyloid (25-35) can upregulate the expression of proteins involved in the early stages of autophagy, it simultaneously inhibits lysosomal function and blocks the fusion process. aging-us.com This leads to an accumulation of autophagic substrates and proteins like LC3-II and p62. frontiersin.org
Furthermore, Beta-amyloid (25-35) treatment has been shown to decrease the colocalization of the lysosomal marker LAMP1 with mitochondria, indicating an attenuation of mitophagy, the selective degradation of mitochondria by autophagy. xiahepublishing.com This blockage of autophagic flux and lysosomal degradation contributes to the accumulation of damaged mitochondria and other cellular debris, exacerbating the neurotoxic cascade initiated by Beta-amyloid (25-35). xiahepublishing.com
Regulation of Transcription Factor EB (TFEB) Activity
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for clearing damaged organelles and misfolded protein aggregates. researchgate.nettandfonline.com TFEB orchestrates the expression of genes involved in lysosome biogenesis and autophagosome formation. researchgate.nettandfonline.com The activity of TFEB is tightly controlled; under normal conditions, it is phosphorylated and remains inactive in the cytoplasm. tandfonline.com Upon cellular stress, such as the accumulation of aggregated proteins, TFEB is dephosphorylated and translocates to the nucleus, where it activates the transcription of its target genes to enhance cellular clearance capacity. tandfonline.com
Exposure to Beta-Amyloid (25-35) has been shown to disrupt this crucial regulatory pathway. Research indicates that the peptide fragment contributes to a depression of autophagy in glial cells. unich.itresearchgate.net This impairment is linked to the dysregulation of TFEB activity. The accumulation of Beta-Amyloid (25-35) can hinder the proper activation and nuclear translocation of TFEB, thereby suppressing the ALP. unich.itresearchgate.net This inhibition prevents the efficient clearance of the toxic amyloid aggregates themselves, creating a detrimental feedback loop that exacerbates cellular stress.
Studies have shown that enhancing TFEB activity can be a protective strategy against the neurotoxicity induced by amyloid peptides. researchgate.net For instance, activation of TFEB has been demonstrated to promote the degradation of abnormal proteins like Aβ and improve lysosomal biogenesis, which can alleviate the cellular pathology seen in Alzheimer's disease models. researchgate.netnih.gov In cellular models, compounds that activate TFEB have been shown to counteract the depression of autophagy caused by Beta-Amyloid (25-35). unich.itresearchgate.net This highlights the critical role of TFEB dysregulation in the chain of events initiated by this toxic peptide fragment.
| Study Focus | Model System | Key Findings Related to Beta-Amyloid (25-35) and TFEB | Reference(s) |
| Autophagy Depression | Human glioblastoma (U87-MG) cells | Beta-Amyloid (25-35) induces a depression of autophagy. | unich.itresearchgate.net |
| TFEB as a Therapeutic Target | General AD models | TFEB is a master regulator of the autophagy-lysosomal pathway (ALP); its activation is a promising therapeutic strategy for clearing aggregated proteins. | tandfonline.comresearchgate.net |
| Counteracting Toxicity | Human glial (HMC3) and glioblastoma (U87-MG) cells | A CB2R ligand, FD22a, was found to prevent Beta-Amyloid (25-35) induced cytotoxicity by activating TFEB and stimulating the autophagy-lysosomal pathway. | unich.it |
| TFEB and Aβ Precursors | Cellular and mouse AD models | Overexpression of TFEB reduces the load of C99, the direct precursor of Aβ, by increasing levels of lysosomal and autophagic proteins. | nih.gov |
Proteasomal System Impairment Induced by Beta-Amyloid (35-25)
The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most short-lived and misfolded proteins, playing a vital role in maintaining protein quality control (proteostasis). researchgate.netacs.org The systematic presence of ubiquitin-labeled, yet undegraded, protein inclusions in the neurons of Alzheimer's disease patients points to a significant impairment of the UPS. karger.com
Accumulating evidence demonstrates that amyloid-beta oligomers, including the toxic (25-35) fragment, directly inhibit the activity of the proteasome. nih.govbiorxiv.orgfrontiersin.org This inhibition is not caused by amyloid monomers but specifically by the aggregated oligomeric forms of the peptide. nih.gov The mechanism of inhibition is thought to be allosteric, where the binding of Aβ oligomers to the 20S core particle of the proteasome prevents the opening of its substrate gate, thereby blocking the entry and degradation of targeted proteins. biorxiv.orgbiorxiv.org
The consequences of proteasome impairment induced by Beta-Amyloid (25-35) are severe. The failure to degrade misfolded proteins, including Aβ itself and hyperphosphorylated tau, leads to their accumulation, which further exacerbates cellular toxicity. nih.govbiorxiv.org This creates a vicious cycle where Aβ inhibits its own clearance mechanism, promoting further aggregation and neuronal damage. researchgate.net Impaired proteasome function disrupts numerous critical neuronal processes that rely on timely protein degradation, including synaptic plasticity, long-term potentiation, and dendritic spine stability, contributing directly to the cognitive deficits observed in Alzheimer's disease. biorxiv.orgbiorxiv.org
| Research Area | Key Findings on Beta-Amyloid and Proteasome Function | Model/Context | Reference(s) |
| Direct Inhibition | Aβ oligomers, but not monomers, directly inhibit the catalytic activity of the proteasome. | In vitro assays; 3xTg-AD mice | nih.gov |
| Mechanism of Impairment | It is suggested that β-amyloid may act as an allosteric inhibitor, preventing the opening of the 20S proteasome's substrate gate. | Review of AD models and patient brains | biorxiv.orgbiorxiv.org |
| Consequences of Inhibition | Blocking proteasome function leads to a marked increase in the accumulation of both Aβ and tau proteins. | Pre-pathological 3xTg-AD mice | nih.gov |
| Pathogenic Cycle | Aβ inhibits proteasomal activity, which in turn leads to the impairment of pathways responsible for clearing Aβ, forming an interacting pathogenic relationship. | Review of AD pathogenesis | researchgate.net |
| Correlation with Pathology | The level of proteasome impairment in Alzheimer's disease patients correlates with the levels of both β-amyloid and hyperphosphorylated tau. | Post-mortem brains from AD patients | biorxiv.orgbiorxiv.org |
Neuroinflammatory Responses Elicited by Beta Amyloid 35 25
Microglial Activation and Pro-inflammatory Cytokine Release
Beta-amyloid (Aβ) peptides, including the fragment Aβ(35-25), are potent activators of microglia, the resident immune cells of the brain. jneurosci.orgamegroups.org This activation is a hallmark of the neuroinflammation observed in Alzheimer's disease. ijbs.com Upon stimulation with Aβ(35-25), microglia undergo a phenotypic transformation into a reactive state, characterized by the production and secretion of a variety of pro-inflammatory molecules. jneurosci.org
Studies have demonstrated that fibrillar forms of Aβ peptides can trigger a tyrosine kinase-based signaling response in microglia, leading to the release of neurotoxic products, pro-inflammatory cytokines, and reactive oxygen species (ROS). jneurosci.org Research on human monocytes and murine microglial cells has shown that Aβ(25-35) specifically induces the expression and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov However, the response can be selective, as the same study noted that Aβ(25-35) did not trigger the release of Interleukin-6 (IL-6) or Interleukin-10 (IL-10) from mouse microglia under the same conditions. nih.gov
The activation of microglia by Aβ is a critical event that contributes to a self-perpetuating cycle of neuroinflammation. Activated microglia release cytokines like IL-1β, which can further amplify the inflammatory response and contribute to neuronal damage. mdpi.com This prolonged activation state is a key factor in the progression of neurodegenerative conditions. amegroups.org
Table 1: Microglial Response to Beta-Amyloid (35-25)
| Cell Type | Stimulus | Observed Effect | Key Findings |
|---|---|---|---|
| Primary Mouse Microglia & Human Monocytic Cell Line (THP-1) | Fibrillar β-amyloid peptides | Activation of tyrosine kinase-based signaling, production of neurotoxic products, pro-inflammatory cytokines, and reactive oxygen species. jneurosci.org | Demonstrates a direct link between Aβ and microglial-mediated neurotoxicity. jneurosci.org |
| Human Monocytes & Murine Microglial Cells | Aβ(25-35) | Triggers mRNA expression and release of IL-1β and MIP-1α (in monocytes), but not IL-6, IL-10, TGFβ1, or IP-10. nih.gov | Highlights a specific pro-inflammatory cytokine profile induced by Aβ(25-35). nih.gov |
| Murine Microglia | Aβ(25-35) | Expression of high levels of JE mRNA (murine MCP-1) and release of bioactive chemotactic factors. nih.gov | Indicates that Aβ(25-35) can induce the production of chemokines that recruit other immune cells. nih.gov |
Astrocyte Reactivity and Glial-Neuronal Communication Disruption
Astrocytes, the most abundant glial cells in the central nervous system, undergo significant changes in response to Beta-Amyloid (Aβ) peptides. This "astrocyte reactivity" is a key component of the neuroinflammatory process in Alzheimer's disease. nih.gov The presence of Aβ, including the Aβ(25-35) fragment, can disrupt normal astrocyte functions, leading to impaired glial-neuronal communication and contributing to neuronal dysfunction. frontiersin.orgnih.gov
Aβ peptides can directly interact with astrocytes, causing a cascade of intracellular events. One of the primary consequences is the dysregulation of calcium signaling. frontiersin.org Aβ exposure has been shown to elevate baseline calcium levels in cultured astrocytes, often released from internal stores like the endoplasmic reticulum. frontiersin.org This altered calcium homeostasis can disrupt gliotransmission, the process by which astrocytes communicate with neurons. frontiersin.org
Furthermore, Aβ-induced astrocyte reactivity can negatively impact neuronal health. When astrocytes are treated with Aβ(25-35) and then co-cultured with neurons, the viability and functionality of the neurons are compromised. researchgate.net This suggests that reactive astrocytes release factors that are detrimental to neurons. For instance, Aβ(25-35) can trigger an antioxidant response in astrocytes, leading to the upregulation of System Xc⁻. While this system provides astrocytes with the building blocks for the antioxidant glutathione (B108866), its increased activity also leads to the release of glutamate (B1630785), which can be excitotoxic to neighboring neurons. nih.gov
The disruption of glial-neuronal communication by Aβ-activated astrocytes extends to synaptic function. Astrocytes exposed to Aβ(25-35) have been shown to inhibit synaptic transmission in hippocampal neurons. nih.gov This is, in part, due to the disruption of the direct physical adhesion between astrocytes and neurons, which is crucial for normal synaptogenesis. nih.gov
Table 2: Effects of Beta-Amyloid (35-25) on Astrocytes
| Experimental Model | Stimulus | Observed Effect on Astrocytes | Consequence for Neurons |
|---|---|---|---|
| Cultured Astrocytes | Aβ | Elevated baseline calcium levels, altered gliotransmission. frontiersin.org | Disrupted neuron-glial signal transmission. frontiersin.org |
| Astrocyte-Neuron Co-cultures | Aβ(25-35) | Increased glucose uptake, ROS production, and GSH release. researchgate.net | Negatively impacted neuronal viability and functionality. researchgate.net |
| U373 Human Astroglial Cells & SH-SY5Y Neuronal Co-culture | Aβ(25-35) | Activation of Nrf2 and upregulation of System Xc⁻, leading to glutamate release. nih.gov | Enhanced neuronal cell mortality due to excitotoxicity. nih.gov |
| Hippocampal Neuron and Astrocyte Co-cultures | Aβ(25-35) | Inhibited synaptic transmission. nih.gov | Abnormal synaptogenesis and reduced excitatory synaptic transmission. nih.gov |
Chemokine and Inflammatory Mediator Production (e.g., TNF-α, IL-6, NO, COX-2, iNOS)
The interaction of Beta-Amyloid (Aβ) peptides, specifically the Aβ(35-25) fragment, with glial cells results in the production of a wide array of chemokines and inflammatory mediators. These molecules play a crucial role in amplifying and sustaining the neuroinflammatory cascade.
Studies have consistently shown that Aβ(25-35) stimulates the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from microglial cells. mdpi.comsemanticscholar.org For instance, research on BV2 microglial cells demonstrated that pretreatment with certain compounds could inhibit the Aβ(25-35)-induced secretion of TNF-α and IL-6. mdpi.com Similarly, in C6 glial cells, Aβ(25-35) treatment led to a significant increase in the secretion of IL-6 and TNF-α, which was mitigated by paeoniflorin. semanticscholar.org
In addition to cytokines, Aβ(25-35) also induces the production of other inflammatory mediators. It has been shown to increase the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell models. mdpi.comrsc.orgbiomolther.org The upregulation of iNOS leads to the production of nitric oxide (NO), a reactive molecule that can contribute to oxidative stress and neuronal damage. semanticscholar.orgfrontiersin.org For example, Aβ(25-35) was found to enhance the expression of iNOS and COX-2 in HT22 cells, an effect that was reversed by geniposide. rsc.org In SH-SY5Y cells, Aβ(25-35) treatment also increased the protein levels of COX-2. biomolther.org
Furthermore, Aβ(25-35) can stimulate the production of chemokines, which are signaling proteins that attract immune cells to the site of inflammation. Research has shown that Aβ(25-35) induces the expression of Monocyte Chemoattractant Protein-1 (MCP-1)/JE in both human monocytes and murine microglial cells. nih.gov This suggests that Aβ(25-25) not only activates resident brain immune cells but also promotes the recruitment of peripheral immune cells, further exacerbating the inflammatory environment.
Table 3: Inflammatory Mediators Induced by Beta-Amyloid (35-25)
| Mediator | Cell Type/Model | Effect of Aβ(35-25) | Reference |
|---|---|---|---|
| TNF-α | BV2 microglia, C6 glia, HT22 cells, SH-SY5Y cells | Increased secretion/expression | mdpi.comsemanticscholar.orgrsc.orgbiomolther.org |
| IL-6 | BV2 microglia, C6 glia | Increased secretion | mdpi.comsemanticscholar.org |
| Nitric Oxide (NO) | C6 glia | Increased production | semanticscholar.org |
| COX-2 | BV2 microglia, HT22 cells, SH-SY5Y cells | Increased expression | mdpi.comrsc.orgbiomolther.org |
| iNOS | BV2 microglia, HT22 cells | Increased expression | mdpi.comrsc.org |
| MCP-1/JE | Human monocytes, Murine microglia | Increased mRNA expression and protein production | nih.gov |
NF-κB Signaling Pathway Activation in Response to Beta-Amyloid (35-25)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its activation is a key event in the neuroinflammatory response to Beta-Amyloid (Aβ) peptides, including the Aβ(35-25) fragment. ijbs.commdpi.com Aβ(25-35) has been shown to be a potent activator of NF-κB in various cell types, including primary neurons, microglia, and neuronal cell lines. jneurosci.orgpnas.orgnih.gov
The activation of NF-κB by Aβ(25-35) involves a series of intracellular signaling events. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon stimulation with Aβ(25-35), upstream kinases are activated, leading to the phosphorylation and subsequent degradation of IκB. jneurosci.orgmdpi.com This releases the NF-κB dimer, most commonly composed of the p50 and RelA (p65) subunits, allowing it to translocate to the nucleus. jneurosci.orgnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory molecules, including cytokines and enzymes like iNOS and COX-2. mdpi.comrsc.org
Studies have demonstrated this activation process in detail. For example, research using BV2 microglial cells showed that Aβ(25-35) promoted the phosphorylation of IκB and increased the nuclear translocation of NF-κB. mdpi.com Similarly, in murine microglia, co-stimulation with Aβ(25-35) and interferon-gamma resulted in the nuclear mobilization of the RelA and p50 subunits of NF-κB. nih.gov The activation of this pathway is not only a consequence of Aβ exposure but also contributes to a vicious cycle, as NF-κB can, in turn, promote the expression of proteins involved in Aβ production. encyclopedia.pub
The activation of NF-κB by Aβ(25-35) is often mediated by upstream signaling molecules. For instance, in differentiated PC12 cells, focal adhesion kinase (FAK) has been shown to activate NF-κB through the ERK1/2 and p38MAPK pathways in response to Aβ(25-35)-induced apoptosis. nih.gov This highlights the complex network of signaling pathways that converge on NF-κB to drive the inflammatory response to Aβ peptides.
Table 4: Key Steps in NF-κB Activation by Beta-Amyloid (35-25)
| Step | Description | Experimental Evidence |
|---|---|---|
| IκB Phosphorylation | Aβ(25-35) stimulates the phosphorylation of the inhibitory protein IκB. | Observed in BV2 microglial cells treated with Aβ(25-35). mdpi.com Also seen in THP-1 cells stimulated with fibrillar Aβ. jneurosci.org |
| IκB Degradation | Phosphorylated IκB is targeted for proteolytic degradation. | Demonstrated in THP-1 cells following exposure to Aβ fibrils. jneurosci.org |
| NF-κB Nuclear Translocation | The active NF-κB dimer (e.g., p65/p50) moves from the cytoplasm to the nucleus. | Inhibited by isoorientin (B1672268) in Aβ(25-35)-stimulated BV2 cells. mdpi.com RelA and p50 subunits mobilized to the nucleus in microglia stimulated with Aβ(25-35) and IFN-γ. nih.gov |
| DNA Binding and Gene Transcription | NF-κB binds to DNA and promotes the expression of pro-inflammatory genes. | Aβ(25-35) induced NF-κB-DNA binding activity in BV2 cells. mdpi.com Leads to the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. rsc.org |
NLRP3 Inflammasome Activation in Beta-Amyloid (35-25) Models
The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a critical role in the inflammatory response to cellular stress and pathogens. frontiersin.org A growing body of evidence indicates that Beta-Amyloid (Aβ) peptides, including the Aβ(25-35) fragment, are potent activators of the NLRP3 inflammasome, particularly in microglia. austinpublishinggroup.commdpi.com This activation is a key driver of neuroinflammation in the context of Alzheimer's disease. frontiersin.org
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by signals like those from Toll-like receptors, leads to the upregulation of NLRP3 and pro-Interleukin-1β (pro-IL-1β) through the NF-κB pathway. frontiersin.org The second "activation" step is triggered by a variety of stimuli, including Aβ aggregates. frontiersin.org Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. frontiersin.org This proximity induces the autocatalytic cleavage and activation of caspase-1. frontiersin.org
Active caspase-1 has two major functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to promote inflammation. frontiersin.org It also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. frontiersin.org
Research has shown that Aβ peptides, including soluble oligomers and protofibrils, can act as the second signal to activate the NLRP3 inflammasome in microglia. mdpi.com This leads to the maturation and release of IL-1β, a potent pro-inflammatory cytokine. austinpublishinggroup.commdpi.com Studies using mouse models of Alzheimer's disease have demonstrated that the inhibition or genetic knockout of NLRP3 or caspase-1 can reduce neuroinflammation, decrease Aβ deposition, and improve cognitive function. frontiersin.org This underscores the central role of the NLRP3 inflammasome in mediating the detrimental inflammatory effects of Aβ.
Table 5: NLRP3 Inflammasome Activation by Beta-Amyloid
| Component | Role in Inflammasome Activation | Link to Beta-Amyloid |
|---|---|---|
| NLRP3 | Sensor protein that detects danger signals and initiates inflammasome assembly. | Activated by Aβ aggregates, including oligomers and fibrils. frontiersin.orgmdpi.com |
| ASC | Adaptor protein that links NLRP3 to pro-caspase-1. | Recruited by activated NLRP3, forming specks that can also bind to Aβ. mdpi.com |
| Caspase-1 | Effector enzyme that cleaves pro-inflammatory cytokines. | Activated upon recruitment to the inflammasome complex; its inhibition reduces Aβ-induced inflammation. frontiersin.org |
| IL-1β | Pro-inflammatory cytokine that mediates inflammatory responses. | Its maturation and secretion are dependent on caspase-1 activity and are a key downstream effect of Aβ-induced NLRP3 activation. austinpublishinggroup.commdpi.com |
Impact of Beta Amyloid 35 25 on Neuronal Physiology and Viability
Synaptic Dysfunction and Plasticity Alterations Induced by Beta-Amyloid (25-35)
Aβ(25-35) significantly disrupts the delicate machinery of synaptic transmission and plasticity, which forms the cellular basis of learning and memory. nih.govfrontiersin.org This disruption is a critical early event in the pathogenesis of Alzheimer's disease, preceding widespread neuronal death. frontiersin.org The peptide interferes with both the structural and functional aspects of the synapse, leading to impaired communication between neurons.
Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a prolonged reduction in the efficacy of synaptic transmission, are crucial for memory formation. Aβ(25-35) has been shown to negatively impact these processes. Studies have demonstrated that Aβ fragments can suppress LTP and facilitate LTD. frontiersin.orgresearchgate.netnih.gov This dual effect skews synaptic plasticity towards a state of reduced synaptic strength, thereby impairing cognitive function. nih.gov
Specifically, research on rat hippocampal slices has shown that Aβ(25-35) dose-dependently potentiates LTD induced by low-frequency stimulation without altering baseline synaptic transmission. researchgate.netnih.gov This suggests that the peptide makes synapses more susceptible to weakening. The mechanism behind this involves the disruption of glutamate (B1630785) signaling, a key neurotransmitter system in synaptic plasticity. frontiersin.org Aβ can interfere with glutamate receptors, such as NMDA and AMPA receptors, leading to an imbalance in calcium homeostasis, which is critical for both LTP and LTD induction. nih.govfrontiersin.org
| Experimental Model | Aβ Fragment | Effect on LTP | Effect on LTD | Reference |
|---|---|---|---|---|
| Rat Hippocampus (in vivo) | Aβ(25-35) | Suppression | Potentiation | researchgate.netnih.gov |
| AD Transgenic Mice | Aβ | Inhibition | Facilitation | researchgate.net |
| Rat Hippocampal Slices | Aβ(25-35) | Not specified | Dose-dependent potentiation | researchgate.netnih.gov |
The structural integrity of synapses is paramount for their function. Aβ(25-35) induces detrimental changes in both the morphology of dendritic spines—the primary sites of excitatory synapses—and the expression of key synaptic proteins. Administration of Aβ(25-35) in the CA1 region of the rat hippocampus leads to alterations in dendritic spine morphology. nih.govresearchgate.net This is accompanied by a decrease in the expression of crucial postsynaptic proteins, including the NR2B subunit of the NMDA receptor and the scaffolding protein PSD-95. nih.govresearchgate.net
A reduction in these proteins disrupts the organization and stability of the postsynaptic density, a protein-rich complex essential for synaptic transmission and plasticity. Furthermore, studies have shown that Aβ peptides can decrease the expression of the presynaptic protein synaptophysin, indicating a widespread impact on synaptic terminals. doi.org These structural and molecular changes ultimately lead to a loss of synaptic connections, a hallmark of Alzheimer's disease that correlates with cognitive decline. frontiersin.orgnih.gov
| Finding | Experimental Model | Aβ Fragment | Specific Changes | Reference |
|---|---|---|---|---|
| Dendritic Spine Morphology | Rat Hippocampus (CA1) | Aβ(25-35) | Alterations in morphology | nih.govresearchgate.net |
| Synaptic Protein Expression | Rat Hippocampus (CA1) | Aβ(25-35) | Decreased NR2B and PSD-95 expression | nih.govresearchgate.net |
| Synaptic Protein Expression | Not specified | Aβ(25-35) | Decreased synaptophysin expression | doi.org |
Aβ(25-35) also exerts a significant influence on the release of neurotransmitters, the chemical messengers that enable communication between neurons. While some studies indicate that Aβ can act as a neuromodulator, potentially enhancing neurotransmitter release at physiological concentrations, pathological concentrations are generally associated with disrupted release mechanisms. scirp.orgplos.org
Synaptic Protein Expression and Morphology Changes
Neuronal Apoptosis and Necrosis Pathways Initiated by Beta-Amyloid (25-35)
Beyond its effects on synaptic function, Aβ(25-35) is a potent inducer of neuronal cell death through both apoptosis (programmed cell death) and necrosis. genscript.comaging-us.comacs.org The peptide triggers a cascade of intracellular events that ultimately lead to the demise of the neuron. jneurosci.orgnih.gov
A central mechanism in Aβ(25-35)-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. genscript.comnih.gov Treatment of cultured rat cortical neurons with Aβ(25-35) leads to an elevation of caspase-3-like activity, which precedes neuronal death. nih.gov This activation involves the cleavage of pro-caspase-3 into its active form. nih.gov
Furthermore, Aβ(25-35) can trigger the activation of initiator caspases, such as caspase-8. acs.orgnih.gov The activation of caspase-8 can be initiated through death receptor pathways, such as the Fas receptor system. jneurosci.orgnih.gov Studies have shown that Aβ-induced neuronal death requires the c-Jun N-terminal kinase (JNK) pathway, which leads to the expression of Fas ligand. The subsequent binding of Fas ligand to its receptor, Fas, initiates a cascade that includes caspase-8 activation and ultimately leads to apoptosis. jneurosci.orgnih.gov
| Caspase | Experimental Model | Effect of Aβ(25-35) | Reference |
|---|---|---|---|
| Caspase-3 | Cultured Rat Cortical Neurons | Activation and cleavage of pro-caspase-3 | nih.gov |
| Caspase-3 | SH-SY5Y cells | Increased activity and cleaved caspase-3 expression | jmb.or.kr |
| Caspase-8 | Human CECs | Activation | nih.gov |
| Caspase-8 | PC12 cells | Knockdown inhibits Aβ-induced apoptosis | frontiersin.org |
The mitochondria play a crucial role in the decision between cell survival and apoptosis, and Aβ(25-35) directly targets this organelle. A key regulatory point in the mitochondrial apoptotic pathway is the balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, like Bcl-2. Aβ(25-35) has been shown to disrupt this balance, leading to an increased Bax/Bcl-2 ratio. nih.govjmb.or.krnih.govmdpi.commdpi.com
An elevated Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. nih.govmdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in cell death. nih.gov This mitochondrial-dependent apoptotic pathway is a significant contributor to the neuronal loss induced by Aβ(25-35). mdpi.com
| Experimental Model | Effect of Aβ(25-35) | Consequence | Reference |
|---|---|---|---|
| SH-SY5Y cells | Increased Bax/Bcl-2 ratio | Mitochondrial dysfunction, cytochrome c release, caspase-3 and -9 activation | nih.gov |
| PC12 cells | Decreased Bcl-2/Bax and Bcl-xL/Bax ratios | Cytochrome c release, increased apoptotic rate | mdpi.com |
| PC12 cells | Upregulated BAX, downregulated Bcl-2 | Increased BAX/Bcl-2 ratio | mdpi.com |
| bEnd.3 cells | Increased Bax/Bcl-2 expression ratio | Mitochondria-dependent apoptosis | nih.gov |
| SH-SY5Y cells | Increased Bax/Bcl-2 ratio | Increased apoptosis | jmb.or.kr |
c-Jun N-Terminal Kinase (JNK) Pathway Activation
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is significantly implicated in the neuronal response to Beta-Amyloid (35-25). mdpi.com This pathway is activated by various cellular stressors, including oxidative stress, and plays a crucial role in regulating apoptosis, cell differentiation, and proliferation. jneurosci.orgresearchgate.net
Research has demonstrated that exposure of primary cortical neurons to Beta-Amyloid peptides, including the Aβ (25-35) fragment, leads to the activation of the JNK signaling pathway. spandidos-publications.comnih.gov This activation is characterized by the phosphorylation of JNK, which in turn phosphorylates and activates the transcription factor c-Jun. jneurosci.org Activated c-Jun then stimulates the transcription of several target genes, some of which are involved in apoptotic processes. nih.gov Studies using rat cortical neurons have shown that Aβ (25-35) can induce the phosphorylation of both JNK and c-Jun within hours of exposure, an effect that is sustained for at least 24 hours and precedes the onset of apoptosis. jneurosci.org
The activation of the JNK pathway appears to be a critical step in Aβ (25-35)-induced neuronal cell death. spandidos-publications.com Pharmacological inhibition of JNK has been shown to protect neurons from Aβ-induced toxicity, highlighting the pathway's proximal role in the death mechanism. researchgate.netspandidos-publications.com For instance, the JNK inhibitor SP600125 has been demonstrated to attenuate the apoptotic effects of Aβ in primary cerebrocortical neuron cultures. researchgate.net The activation of this pathway is not only observed in cell culture models but also in the brains of animal models of Alzheimer's disease, where JNK activation is localized to neurites containing phosphorylated tau around amyloid deposits. nih.gov
Fas/Fas Ligand Pathway Involvement
The Fas/Fas ligand (FasL) system is a key signaling pathway in the extrinsic route of apoptosis. The interaction of FasL with its receptor, Fas (also known as CD95 or APO-1), triggers a signaling cascade that culminates in the activation of caspases and programmed cell death. nih.gov
Studies have revealed that the neurotoxicity induced by Beta-Amyloid (35-25) involves the activation of this pathway. nih.gov The process is initiated by the JNK-dependent activation of c-Jun, which then upregulates the transcription of Fas ligand. nih.gov The newly synthesized FasL binds to the Fas receptor on the neuronal surface, initiating the apoptotic cascade. nih.gov
Evidence supporting the critical role of the Fas/FasL pathway in Aβ-induced neuronal death comes from experiments where this pathway is inhibited. Blocking Fas signaling, either by using a soluble Fas-Fc protein that competes for FasL binding or by using an interfering anti-Fas antibody, has been shown to protect cortical neurons from Aβ-induced toxicity. nih.gov Furthermore, neurons from mice with mutations in the Fas or FasL genes (lpr and gld mice, respectively) exhibit significant resistance to Aβ (25-35)-induced apoptosis compared to wild-type neurons. nih.gov This indicates that a functional Fas/FasL pathway is a crucial mediator of Aβ's neurotoxic effects. nih.gov However, it's worth noting that some research suggests Aβ (25-35) can also induce Fas- and caspase-independent apoptosis in neural progenitor cells, indicating the complexity of Aβ's effects on different cell types. nih.gov
Neurotransmission Modulation by Beta-Amyloid (35-25)
Beta-Amyloid (35-25) significantly alters neuronal communication by modulating the function of key neurotransmitter receptors and ion channels. These alterations contribute to the synaptic dysfunction and network hyperexcitability observed in the early stages of neurodegenerative conditions. nih.govplos.orgbiorxiv.org
Effect on Glutamate Receptors (NMDA, AMPA)
Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes, are crucial for excitatory synaptic transmission and plasticity. frontiersin.org Beta-Amyloid (35-25) has been shown to disrupt the function of these receptors, leading to impaired synaptic function. frontiersin.orgjpn.ca
Aβ peptides can directly interact with and disrupt glutamatergic receptors, leading to an imbalance in calcium homeostasis and subsequent damage to synaptic plasticity. frontiersin.orgnih.gov This is often characterized by a suppression of long-term potentiation (LTP) and an enhancement of long-term depression (LTD). frontiersin.org Studies have shown that Aβ can induce the internalization of both NMDA and AMPA receptors, reducing their presence at the postsynaptic membrane and thereby weakening synaptic transmission. frontiersin.orgjpn.ca
Furthermore, research on hippocampal rat slices has demonstrated that Aβ (25-35) can down-regulate the mRNA expression of the ionotropic glutamate receptor subunit GluN1 (a component of the NMDA receptor) and the metabotropic glutamate receptor subunit mGlu1. plos.orgnih.gov This suggests that Aβ (25-35) can impact glutamatergic neurotransmission at the transcriptional level. plos.orgnih.gov The dysregulation of glutamate receptors by Aβ peptides contributes to excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death. aginganddisease.org
| Receptor Subunit | Effect of Beta-Amyloid (35-25) | Reference |
| GluN1 (NMDA) | Down-regulated mRNA expression | plos.orgnih.gov |
| mGlu1 | Down-regulated mRNA expression | plos.orgnih.gov |
Potassium Channel (GirK, KCNQ) Modulation
Potassium channels are critical regulators of neuronal excitability. Among these, G protein-coupled inwardly-rectifying potassium (GirK) channels and voltage-gated KCNQ channels play pivotal roles in controlling the resting membrane potential and action potential firing. nih.govplos.org
Research has identified both GirK and KCNQ channels as targets for Beta-Amyloid (35-25). nih.govplos.org Studies using hippocampal rat slices have shown that Aβ (25-35) significantly reduces the gene expression levels of several GirK and KCNQ channel subunits. nih.govplos.org Specifically, the mRNA levels of GirK2, GirK3, and GirK4 subunits, as well as KCNQ2 and KCNQ3 subunits, were found to be downregulated following exposure to Aβ (25-35). nih.govplos.org
This reduction in the expression of key potassium channel subunits is significant because decreased GirK and KCNQ conductance contributes to neuronal hyperexcitability, a phenomenon implicated in the early stages of Alzheimer's disease. plos.org By reducing the activity of these inhibitory channels, Aβ (25-35) can lead to an imbalance in the excitatory-inhibitory tone of hippocampal circuits, which are crucial for learning and memory. plos.orgbiorxiv.org
| Channel Subunit | Effect of Beta-Amyloid (35-25) | Reference |
| GirK2 | Reduced gene expression | nih.govplos.org |
| GirK3 | Reduced gene expression | nih.govplos.org |
| GirK4 | Reduced gene expression | nih.govplos.org |
| KCNQ2 | Reduced gene expression | nih.govplos.org |
| KCNQ3 | Reduced gene expression | nih.govplos.org |
Interactions of Beta Amyloid 35 25 with Specific Biological Molecules and Pathways
Interaction with Specific Protein Kinase Signaling Cascades (e.g., MAPK, Akt, GSK-3β, p38)
Aβ (25-35) influences several protein kinase signaling cascades, which are crucial for cell survival, differentiation, and apoptosis. researchgate.net Its interaction with the Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK and Extracellular signal-Regulated Kinases (ERKs), has been a significant area of research. jneurosci.orgresearchgate.net Studies have shown that fibrillar Aβ can activate both ERK and p38 MAPK pathways in microglia and THP1 monocytes in a tyrosine kinase-dependent manner. jneurosci.org This activation can lead to inflammatory responses, a key feature of Alzheimer's disease. jneurosci.org Specifically, Aβ (25-35) has been shown to increase the phosphorylation of p38 MAPK in rat hippocampus and HT22 hippocampal cells. mdpi.comfrontiersin.org
The peptide also affects the Akt/Protein Kinase B (PKB) survival pathway. While some studies suggest that Aβ (25-35) can activate Akt in a PI3K-dependent manner, potentially as a cellular defense mechanism, others indicate that intracellular Aβ can inhibit insulin-induced Akt phosphorylation and activity. nih.govnih.gov This discrepancy may be due to differences in the form of Aβ (intracellular vs. extracellular) and the experimental models used. nih.gov For instance, extracellular application of Aβ (25-35) to C2C12 myotubes did not alter Akt signaling. nih.gov
Furthermore, Aβ (25-35) has a significant impact on Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes, including tau phosphorylation. apexbt.comnih.govnih.gov Research has demonstrated that Aβ (25-35) treatment can activate GSK-3β in cultured hippocampal neurons. apexbt.comnih.gov This activation is a critical step leading to the hyperphosphorylation of tau protein. apexbt.comnih.govconsensus.app Interestingly, while Aβ (25-35) activates TPK I/GSK-3β, it does not appear to significantly affect GSK-3α. apexbt.comnih.gov
Table 1: Summary of Aβ (25-35) Interactions with Protein Kinase Signaling Cascades
| Kinase Pathway | Effect of Aβ (25-35) | Key Findings |
| MAPK | Activation | Activates ERK and p38 MAPK pathways, leading to inflammatory responses. jneurosci.org |
| Akt/PKB | Contradictory | Some studies show activation, while others show inhibition of insulin-induced activation. nih.govnih.gov |
| GSK-3β | Activation | Specifically activates TPK I/GSK-3β, a key step in tau phosphorylation. apexbt.comnih.gov |
| p38 | Activation | Increases phosphorylation of p38 MAPK in hippocampal neurons. mdpi.comfrontiersin.org |
Modulation of Microtubule-Associated Protein Tau Phosphorylation
The interaction between Aβ (25-35) and the microtubule-associated protein tau is a critical aspect of Alzheimer's disease pathology. Aβ (25-35) is known to promote the hyperphosphorylation of tau, a key event that leads to the destabilization of microtubules and the formation of neurofibrillary tangles (NFTs). consensus.appmdpi.com This process is primarily mediated by the activation of specific protein kinases, most notably GSK-3β. apexbt.comnih.govconsensus.app
Upon exposure to Aβ (25-35), GSK-3β is activated, which in turn enhances the phosphorylation of tau at multiple sites. apexbt.comnih.gov Studies have identified several specific serine residues on the tau protein that are phosphorylated following Aβ (25-35) treatment, including Ser199, Ser202, Ser396, Ser404, and Ser413. nih.gov The extent of this phosphorylation is dependent on the level of TPK I/GSK-3β activation. nih.gov The aggregation of Aβ (25-35) is also thought to increase intracellular calcium concentrations, which can further contribute to the regulation of tau phosphorylation. medchemexpress.com
The hyperphosphorylated tau detaches from microtubules, leading to their instability and subsequent disruption of axonal transport and neuronal function. mdpi.combiologists.com This cascade of events, initiated by Aβ (25-35), ultimately contributes to neuronal death and the cognitive decline observed in Alzheimer's disease. medchemexpress.com
Table 2: Research Findings on Aβ (25-35) and Tau Phosphorylation
| Research Focus | Key Findings |
| Mechanism of Action | Aβ (25-35) activates GSK-3β, leading to tau hyperphosphorylation. apexbt.comnih.govconsensus.app |
| Phosphorylation Sites | Phosphorylation is enhanced at multiple sites, including Ser199, Ser202, Ser396, Ser404, and Ser413. nih.gov |
| Consequences | Hyperphosphorylated tau detaches from microtubules, causing instability and neuronal dysfunction. mdpi.combiologists.com |
Interaction with Lipid Metabolism and Sphingolipid Homeostasis (e.g., Ceramide, GlcCer)
Aβ (25-35) significantly interacts with lipid metabolism, particularly sphingolipid homeostasis, which plays a crucial role in the structure and function of cell membranes. jst.go.jpnih.gov An imbalance in sphingolipids, such as an increase in ceramide levels, is implicated in various diseases, including Alzheimer's. jst.go.jpnih.govresearchmap.jp
Research has shown that Aβ (25-35) can enhance lipid biosynthesis, leading to an increase in phospholipids (B1166683) and gangliosides in cultured neurons. nih.gov Furthermore, treatment with Aβ peptides, including Aβ (25-35), has been found to increase cellular ceramide levels. researchmap.jpjst.go.jp This increase can be a result of both the activation of sphingomyelinases and de novo synthesis of ceramide. researchmap.jpjst.go.jp The accumulation of ceramide, in turn, contributes to the cytotoxic effects of Aβ (25-35). researchgate.net
Aβ (25-35) also affects the metabolism of ceramide by inhibiting Glucosylceramide Synthase (GCS), the enzyme that converts ceramide to glucosylceramide (GlcCer). jst.go.jpnih.govresearchmap.jp This inhibition leads to a reduction in GlcCer formation and further contributes to the accumulation of ceramide, exacerbating cytotoxicity. jst.go.jpnih.govresearchmap.jp Studies have shown that inhibiting GCS pharmacologically on its own can induce cytotoxicity, highlighting the protective role of this enzyme against Aβ (25-35)-induced damage. researchmap.jpjst.go.jp
The interaction of Aβ (25-35) with membrane lipids, including cholesterol, is also a critical factor in its neurotoxic effects. frontiersin.org Aβ (25-35) can intercalate into lipid bilayers, and this process is influenced by the presence of cholesterol. frontiersin.org Some studies suggest that Aβ (25-35) can displace cholesterol from the bilayer, potentially altering membrane properties and contributing to pore formation. frontiersin.org
Table 3: Impact of Aβ (25-35) on Lipid Metabolism
| Lipid Molecule/Pathway | Effect of Aβ (25-35) | Research Findings |
| Ceramide | Increased levels | Aβ (25-35) treatment leads to the accumulation of ceramide. researchmap.jpjst.go.jpresearchgate.net |
| Glucosylceramide (GlcCer) | Decreased formation | Inhibits GlcCer Synthase (GCS), reducing the conversion of ceramide to GlcCer. jst.go.jpnih.govresearchmap.jp |
| Phospholipids & Gangliosides | Enhanced biosynthesis | Increases the synthesis of these lipids in cultured neurons. nih.gov |
| Cholesterol | Interaction | Intercalates into lipid membranes and can displace cholesterol, affecting membrane properties. frontiersin.org |
Methodological Approaches in Beta Amyloid 35 25 Research
In Vitro Cell Culture Models
In vitro models are fundamental for high-throughput screening and for studying specific cellular responses to Aβ(25-35) in a controlled environment. mdpi.com These systems include primary cells isolated directly from animal tissues, immortalized cell lines, and sophisticated multi-cell-type models.
Primary Neuronal Cultures (e.g., cortical, hippocampal, DRG neurons)
Primary neuronal cultures are a cornerstone of Aβ(25-35) research, offering a model that closely mimics the neuronal environment of the brain. mdpi.comresearchgate.net These cultures are typically derived from the cortex and hippocampus of embryonic rats. nih.govnih.gov
Studies using primary cortical neurons have shown that Aβ(25-35) exposure induces significant mitochondrial dysfunction. researchgate.netnih.gov This is characterized by a decrease in the activity of mitochondrial enzymes, mitochondrial swelling, and a reduction in the total number of mitochondria. nih.gov Furthermore, Aβ(25-35) treatment leads to a drop in ATP concentrations and reduced levels of the antioxidant glutathione (B108866). researchgate.netnih.gov In these cultures, the peptide has also been found to reduce the expression of the glutamine transporter SAT1, an effect dependent on the presence of astroglia, suggesting an impairment of neuronal function and neurotransmitter synthesis. nih.gov Other research in rat cortical neurons has demonstrated that Aβ(25-35) can cause a concentration-dependent decrease in cell viability and up-regulate adenosine (B11128) and group I metabotropic glutamate (B1630785) receptors, pointing to early alterations in cell signaling pathways. nih.gov
Key findings from research on primary neuronal cultures are summarized below:
Table 1: Effects of Beta-Amyloid (25-35) on Primary Neuronal Cultures| Cell Type | Key Findings | References |
|---|---|---|
| Rat Cortical Neurons | Induces mitochondrial dysfunction, decreases ATP and glutathione levels. | nih.gov, researchgate.net |
| Reduces expression of glutamine transporter SAT1 (in the presence of glia). | nih.gov | |
| Causes concentration-dependent decrease in cell viability. | nih.gov | |
| Upregulates adenosine A1R, A2AR, and group I mGluR. | nih.gov |
| Mouse Hippocampal & Cortical Neurons | Induces cell death and neurite degeneration. | mdpi.com |
Neuroblastoma Cell Lines (e.g., SH-SY5Y, PC12, HT22)
Immortalized neuroblastoma cell lines provide a convenient and reproducible model for studying the neurotoxic effects of Aβ(25-35). plos.orgnih.gov The human SH-SY5Y, rat PC12, and mouse hippocampal HT22 cell lines are among the most commonly used. researchgate.net
In the SH-SY5Y human neuroblastoma cell line, Aβ(25-35) has been shown to induce cytotoxicity in a concentration-dependent manner, leading to changes in cell morphology. acs.org Studies have demonstrated that this peptide can trigger apoptosis, evidenced by increased levels of pro-apoptotic proteins like Bim and cleaved caspase-3. biomolther.org Aβ(25-35) also promotes oxidative stress by increasing intracellular reactive oxygen species (ROS). biomolther.org Furthermore, research indicates that Aβ(25-35) can inhibit cell growth in a dose- and time-dependent fashion and trigger autophagy. plos.org
The HT22 mouse hippocampal cell line is another valuable model. Aβ(25-35) is known to induce cytotoxicity in these cells by promoting apoptosis and oxidative stress. researchgate.net
Collectively, these cell lines serve as robust platforms for investigating the molecular pathways of Aβ(25-35) toxicity and for screening potential neuroprotective compounds. plos.orgnih.govresearchgate.net
Table 2: Effects of Beta-Amyloid (25-35) on Neuroblastoma Cell Lines
| Cell Line | Key Findings | References |
|---|---|---|
| SH-SY5Y | Induces concentration-dependent cytotoxicity and morphological changes. | acs.org |
| Triggers apoptosis via increased Bim and cleaved caspase-3. | biomolther.org | |
| Increases intracellular Reactive Oxygen Species (ROS). | biomolther.org | |
| Inhibits cell growth and induces autophagy. | plos.org | |
| Ameliorated oxidative damage by inhibiting the mitochondrial pathway. | nih.gov |
| HT22 | Induces cytotoxicity through apoptosis and oxidative stress. | researchgate.net |
Glial Cell Lines (e.g., Astrocytes, Microglia - BV2, U373)
Glial cells, including astrocytes and microglia, are crucial players in the brain's response to amyloid pathology. mdpi.com In vitro models using primary glial cells and immortalized cell lines like BV2 (microglia) are used to study neuroinflammatory processes. biorxiv.orgfrontiersin.org
Astrocytes , when exposed to Aβ(25-35), exhibit significant metabolic changes. jneurosci.org Studies on cultured astrocytes show that the peptide increases glucose utilization. jneurosci.org This metabolic shift is linked to the peptide's aggregation and internalization and ultimately impairs the viability of co-cultured neurons. jneurosci.org Aβ(25-35) also causes mitochondrial dysfunction in primary astrocytes, though to a lesser extent than in neurons, and reduces glutathione levels. researchgate.netnih.gov
Microglia , the resident immune cells of the central nervous system, are activated by Aβ peptides. nih.govresearchgate.net The BV2 microglial cell line is a common model for these studies. frontiersin.org Research shows that Aβ treatment promotes the viability and activation of BV2 cells. frontiersin.org Co-activation with Aβ and interferon-gamma (IFN-γ) can synergistically trigger the production of neurotoxic molecules, including reactive nitrogen intermediates and tumour-necrosis factor-alpha (TNF-α), which can lead to neuronal injury. nih.gov
Table 3: Effects of Beta-Amyloid (25-35) on Glial Cells
| Cell Type | Key Findings | References |
|---|---|---|
| Primary Astrocytes | Increases glucose utilization, impairing neuronal viability in co-culture. | jneurosci.org |
| Causes mitochondrial dysfunction and lowers glutathione levels. | nih.gov, researchgate.net | |
| Microglia (Primary & BV2 line) | Activated by Aβ(25-35), leading to the production of inflammatory mediators. | nih.gov, frontiersin.org |
In Vitro Blood-Brain Barrier Models
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the blood and the brain. researchgate.netaging-us.com In vitro models of the BBB, typically using rat brain microvascular endothelial cells (rBMVECs), are employed to study how Aβ(25-35) affects its integrity and function. nih.gov
Exposure of rBMVECs to Aβ(25-35) has been shown to decrease cell viability, increase necrosis, and elevate the production of reactive oxygen species (ROS). nih.gov This oxidative stress compromises BBB integrity, leading to increased permeability. nih.gov The mechanism involves the alteration of tight junction proteins, specifically a decrease in zonula occludens-1 and an increase in occludin. nih.gov These changes result in the disruption and disarrangement of the endothelial monolayer, a process in which the receptor for advanced glycation end products (RAGE) is highly expressed. nih.gov These findings suggest that Aβ(25-35) directly induces toxicity that compromises BBB functionality. nih.gov
Organotypic Slice Cultures for Beta-Amyloid (35-25) Research (e.g., Hippocampal Slices)
Organotypic hippocampal slice cultures offer a valuable ex vivo model that preserves the complex three-dimensional structure and synaptic circuitry of the hippocampus. ki.seresearchgate.net This system allows for long-term studies of Aβ(25-35) toxicity in a setting that more closely resembles the in vivo brain environment than dissociated cell cultures. ki.se
In these cultures, Aβ(25-35) has been shown to induce a pattern of neuronal damage similar to the full-length Aβ(1-42) peptide, validating its use as a toxic fragment. researchgate.netresearchgate.net Application of Aβ(25-35) leads to a concentration-dependent increase in neuronal death, often measured by propidium (B1200493) iodide uptake and caspase-3 activation, indicating both necrotic and apoptotic cell death pathways are triggered. ki.seresearchgate.netnih.gov
Ultrastructural analysis reveals apoptotic features in the CA1 and CA3 regions and synaptic disruption. nih.gov Specifically, Aβ(25-35) reduces the expression of presynaptic marker proteins like synaptosomal-associated protein-25 (SNAP-25) and synaptophysin. nih.gov The peptide also causes a reduction in the number of pyramidal cells and damages interneurons and astrocytes. ki.se Furthermore, exposure to Aβ(25-35) has been shown to increase the phosphorylation of tau protein, a key pathological feature of Alzheimer's disease. ki.se Studies have also implicated the PI3-K signaling pathway, showing that Aβ(25-35) toxicity involves the dephosphorylation and inactivation of the protein kinase Akt, potentially through an increase in the phosphatase PTEN. nih.gov
Animal Models Employing Beta-Amyloid (35-25) Administration (e.g., Rodent Intracerebral Injection)
To investigate the effects of Aβ(25-35) on a whole-organism level, particularly on behavior and complex brain pathology, researchers utilize animal models, most commonly rodents. nih.gov The primary method involves the direct administration of the pre-aggregated peptide into the brain, typically via intracerebroventricular (i.c.v.) injection. nih.govnih.gov This approach creates a non-transgenic model that mimics aspects of amyloid toxicity in Alzheimer's disease. nih.gov
Following a single i.c.v. injection of Aβ(25-35) in rats, studies have observed significant impairments in short-term spatial and working memory, as demonstrated in tasks like the Y-maze and social recognition tests. nih.gov These cognitive deficits can persist for several months post-injection. nih.gov The injection also induces a range of physiopathological changes, including glial activation (gliosis), oxidative stress, and modifications in endogenous amyloid processing. nih.gov
In mice, i.c.v. injection of Aβ(25-35) has been shown to increase the brain's immunoreactivity for both Beta-Amyloid and phosphorylated-tau (p-tau). spandidos-publications.com This is accompanied by enhanced microglial activation, indicating a neuroinflammatory response. spandidos-publications.com These models have been instrumental in demonstrating how systemic factors, such as diet-induced hypercholesterolemia, can accelerate Aβ accumulation, tau pathology, and the subsequent aggravation of memory impairment. spandidos-publications.com Furthermore, in vivo studies in rats have shown that Aβ(25-35) administration can alter long-term potentiation (LTP) in the hippocampus, a key cellular mechanism for learning and memory. researchgate.net
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| Beta-Amyloid (25-35) |
| Beta-Amyloid (1-42) |
| Beta-Amyloid (35-25) |
| Glutathione |
| ATP (Adenosine triphosphate) |
| SAT1 (System A glutamine transporter 1) |
| Bim |
| Caspase-3 |
| Reactive Oxygen Species (ROS) |
| IFN-γ (Interferon-gamma) |
| TNF-α (Tumour-necrosis factor-alpha) |
| Zonula occludens-1 |
| Occludin |
| RAGE (Receptor for advanced glycation end products) |
| Propidium Iodide |
| SNAP-25 (Synaptosomal-associated protein-25) |
| Synaptophysin |
| Tau |
| Akt (Protein kinase B) |
| PTEN (Phosphatase and tensin homolog) |
Biophysical and Spectroscopic Techniques for Aggregation Analysis (e.g., NMR, FTIR)
The aggregation of Beta-Amyloid (35-25) is a pivotal event in its neurotoxic activity, making the study of this process crucial. Researchers employ a variety of biophysical and spectroscopic techniques to elucidate the conformational changes and kinetics of Aβ(35-25) aggregation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing atomic-level structural information of Aβ(35-25) in different environments. In membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, NMR studies have revealed that Aβ(35-25) can adopt a helical conformation, particularly in the 28K-L34 region. mdpi.com This suggests that like the full-length Aβ peptide, Aβ(35-25) has the propensity to behave as a transmembrane helix. rcsb.org Time-resolved NMR experiments have shown a progressive ordering of the peptide structure over time, transitioning from a disordered state to a more stable, helical conformation within days. mdpi.com
Fourier-transform infrared spectroscopy (FTIR) is instrumental in analyzing the secondary structure of Aβ(35-25) during aggregation. The amide I band (around 1600-1700 cm⁻¹) is particularly informative. shimadzu.com Studies have shown that upon aggregation in aqueous solutions, Aβ(35-25) rapidly forms structures rich in β-sheets. nih.gov An emerging band around 1625 cm⁻¹ at later aggregation time points may indicate the formation of larger or thicker fibrils. nih.gov The presence of bands around 1634 cm⁻¹ is indicative of parallel β-sheet structures, while bands near 1690 cm⁻¹ can suggest the presence of β-turns. researchgate.netnih.gov Time-dependent FTIR measurements have been used to monitor the kinetics of β-sheet formation, with some studies indicating that saturation of this structure occurs within approximately 7 hours in methanol. nih.gov
| Technique | Key Findings for Beta-Amyloid (35-25) Aggregation | References |
| NMR Spectroscopy | - Reveals a propensity for a transmembrane helical structure in membrane-mimicking environments. rcsb.org - Shows a time-dependent transition from a disordered to a more ordered helical conformation in SDS micelles. mdpi.com - Identifies a kink region around residues 25-27 as a general feature. rcsb.org | mdpi.comrcsb.org |
| FTIR Spectroscopy | - Confirms rapid formation of β-sheet structures upon aggregation in water. nih.gov - The amide I band is used to monitor secondary structure changes. shimadzu.com - Distinguishes between parallel β-sheets (around 1634 cm⁻¹) and β-turns (around 1690 cm⁻¹). researchgate.netnih.gov - Tracks the kinetics of β-sheet formation over time. nih.gov | shimadzu.comnih.govresearchgate.netnih.gov |
Imaging Techniques for Cellular and Subcellular Studies (e.g., Confocal Fluorescence Imaging, Electron Microscopy)
Visualizing the interaction of Beta-Amyloid (35-25) with neuronal cells and its subsequent aggregation is critical for understanding its cytotoxic mechanisms. High-resolution imaging techniques provide invaluable insights into these processes at the cellular and subcellular levels.
Confocal Fluorescence Imaging is widely used to observe the localization and aggregation of Aβ(35-25) in cell cultures. By using fluorescently labeled Aβ peptides or specific dyes like Thioflavin T, which binds to amyloid fibrils, researchers can track the formation of aggregates. plos.orgias.ac.in Studies have shown that Aβ(35-25) can be taken up by neuronal cells and accumulate in acidic vesicles, likely late endosomes or lysosomes. pnas.orgresearchgate.net Confocal microscopy has been instrumental in demonstrating that Aβ(35-25) induces changes in cell morphology and promotes the aggregation of other proteins, such as α-synuclein, within the cell. acs.org This technique allows for the semi-quantitative analysis of aggregate formation and the effects of potential inhibitors. plos.org
Electron Microscopy (EM) provides ultra-high-resolution images of Aβ(35-25) aggregates, revealing their morphology. EM studies have confirmed that Aβ(35-25) forms fibril-like structures in aqueous solutions from the very beginning of the incubation period. nih.gov These fibrils can become longer and more intertwined as aggregation progresses. plos.org Electron microscopy has also been used to visualize the inhibitory effects of certain peptides on Aβ(35-25) aggregation, showing a clear reduction in fibril formation. researchgate.net While in vitro formed fibrils may differ slightly in their twisting compared to those found in the brain, EM confirms the fundamental fibrillar nature of Aβ(35-25) aggregates. mdpi.com
| Technique | Key Findings for Beta-Amyloid (35-25) Cellular/Subcellular Studies | References |
| Confocal Fluorescence Imaging | - Visualizes the uptake and accumulation of Aβ(35-25) in neuronal vesicles. pnas.orgresearchgate.net - Tracks the formation of intracellular aggregates and their co-localization with other proteins. acs.org - Enables the assessment of anti-aggregation effects of therapeutic candidates. plos.org | plos.orgpnas.orgresearchgate.netacs.org |
| Electron Microscopy | - Provides high-resolution images of fibrillar aggregate morphology. nih.govplos.org - Confirms the rapid formation of fibril-like structures in solution. nih.gov - Used to visually assess the efficacy of aggregation inhibitors. researchgate.net | nih.govplos.orgresearchgate.net |
Pre Clinical Strategies and Mechanistic Interventions Targeting Beta Amyloid 35 25 Pathological Pathways
Antioxidant Strategy Evaluation in Beta-Amyloid (35-25) Cellular Models
The neurotoxicity of the Beta-Amyloid (Aβ)(35-25) fragment is significantly linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. acs.org This has led to the extensive investigation of antioxidant compounds as a potential therapeutic strategy in cellular models of Aβ(35-25)-induced toxicity.
A variety of natural and synthetic compounds with antioxidant properties have been demonstrated to counteract the damaging effects of Aβ(35-25). For instance, vitamin E and the free radical scavenger trolox (B1683679) have been shown to protect against Aβ-induced damage. acs.org Natural phenolic compounds, such as those found in the leaf extract of Oroxylum indicum, have demonstrated neuroprotective effects by reducing ROS levels and increasing the activity of endogenous antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in SH-SY5Y cells exposed to Aβ(25-35). mdpi.com Similarly, piceatannol, a stilbene (B7821643) compound, has been shown to be more effective than resveratrol (B1683913) in preventing Aβ(25-35)-induced neuronal cell death by blocking the intracellular accumulation of ROS. doi.org Fucoidan, a polysaccharide, also exhibits neuroprotective effects by reducing oxidative stress. mdpi.com
Other notable antioxidant interventions include:
Trilobatin: This small molecule derived from Lithocarpus polystachyus attenuates Aβ(25-35)-induced cell death by mitigating ROS overproduction and restoring antioxidant enzyme activities. frontiersin.org
Sinensetin: A citrus flavonoid that protects against Aβ(25-35)-induced oxidative stress in SH-SY5Y cells. nih.gov
Brazilin: A natural polyphenolic compound that can reduce ROS and protect cells from Aβ(25-35) toxicity. acs.org
Indole-based compounds: Synthetic indole-phenolic hybrids have shown strong antioxidant and cytoprotective effects against ROS generated by Aβ(25-35). mdpi.com
Corticosterone: At low concentrations, it can exert protective actions against Aβ(25-35)-induced neurotoxicity by upregulating the expression of antioxidant enzymes. biomolther.org
However, the efficacy of all antioxidants is not uniform. While some compounds like propyl gallate, Trolox, probucol, and promethazine (B1679618) provided significant protection against general oxidative insults, they were less effective against Aβ peptide-induced toxicity in some studies. researchgate.net This suggests that while oxidative stress is a key component of Aβ(25-35) pathology, other toxic mechanisms may also be at play. researchgate.net
| Compound/Extract | Cell Model | Key Findings |
| Vitamin E | Neocortical synaptosomal membranes | Protected against Aβ(25-35)-induced lipid peroxidation. acs.org |
| Trolox | Astrocytes | Prevented Aβ-induced damage and inhibition of glutamate (B1630785) uptake. acs.org |
| Oroxylum indicum Leaf Extract | SH-SY5Y cells | Reduced ROS and MDA levels; increased CAT, SOD, and GSH-Px activity. mdpi.com |
| Piceatannol | PC12 cells | Attenuated intracellular ROS accumulation and subsequent apoptotic events. doi.org |
| Trilobatin | HT22 cells | Mitigated ROS overproduction and restored antioxidant enzyme activities. frontiersin.org |
| Sinensetin | SH-SY5Y cells | Attenuated Aβ(25-35)-induced oxidative stress. nih.gov |
| Brazilin | SH-SY5Y cells | Reduced ROS and protected against Aβ(25-35)-induced toxicity. acs.org |
| Indole-phenolic derivatives | SH-SY5Y cells | Countered ROS generated by Aβ(25-35) and increased cell viability. mdpi.com |
| Low-dose Corticosterone | SH-SY5Y cells | Upregulated antioxidant enzyme expression. biomolther.org |
| Fucoidan | PC12 cells | Reduced oxidative stress and inhibited apoptosis. mdpi.com |
Anti-inflammatory Intervention Studies in Beta-Amyloid (35-25) Models
Neuroinflammation is a critical component of the pathological cascade initiated by amyloid-beta peptides. The Aβ(35-25) fragment is known to provoke an inflammatory response in the brain, contributing to neuronal damage. plos.org Consequently, compounds with anti-inflammatory properties have been investigated for their potential to mitigate Aβ(35-25)-induced toxicity.
Studies have shown that direct injection of aggregated Aβ(25-35) into the brain leads to significant brain inflammation. researchgate.net This inflammatory response is a key mechanism of neuronal damage. plos.org Therefore, strategies aimed at suppressing this inflammation are considered promising for therapeutic intervention.
One approach involves the inhibition of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO), a pro-inflammatory molecule. Inhibitors of NOS have been found to reduce the inflammatory effects associated with Aβ(25-35) by suppressing the production of NO and inflammatory cytokines. plos.org
Natural compounds have also been explored for their anti-inflammatory potential in the context of Aβ(35-25) toxicity. For example, sinensetin, a flavonoid, has been shown to protect SH-SY5Y cells from Aβ(25-35)-induced inflammation. nih.gov Similarly, membrane-free stem cell extract (MFSCE) has demonstrated the ability to attenuate neuroinflammation in SH-SY5Y cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key inflammatory enzymes. mdpi.com
| Compound/Intervention | Model System | Key Anti-inflammatory Effects |
| Nitric Oxide Synthase (NOS) Inhibitors | In vivo (brain injection) | Suppressed production of NO and inflammatory cytokines. plos.org |
| Sinensetin | SH-SY5Y cells | Attenuated Aβ(25-35)-induced inflammation. nih.gov |
| Membrane-Free Stem Cell Extract (MFSCE) | SH-SY5Y cells | Downregulated iNOS and COX-2 expression. mdpi.com |
Mitochondrial Protective Compound Assessments in Beta-Amyloid (35-25) Models
Mitochondrial dysfunction is a central feature of Beta-Amyloid (Aβ)(35-25)-induced neurotoxicity. The peptide has been shown to impair mitochondrial function through various mechanisms, including decreased enzyme activity, induction of mitochondrial swelling, and a reduction in the total number of mitochondria. researchgate.net This leads to diminished ATP production and increased oxidative stress, ultimately contributing to cell death. researchgate.net Consequently, compounds that protect mitochondrial integrity and function are being actively investigated as potential therapeutic agents.
Several studies have highlighted the protective effects of various compounds on mitochondria in the context of Aβ(35-25) exposure. Edaravone, an antioxidant, has been shown to protect against Aβ(25-35)-induced mitochondrial damage in SH-SY5Y cells by attenuating ROS production, mitochondrial swelling, loss of mitochondrial membrane potential, and the reduction in ATP levels. cellmolbiol.org
Galantamine, an acetylcholinesterase inhibitor, also demonstrates neuroprotective effects by preventing Aβ(25-35)-induced mitochondrial dysfunction. nih.gov Its mechanisms of action include preventing mitochondrial morphological changes, dissipation of the mitochondrial membrane potential, and the release of cytochrome c. nih.gov
Natural compounds have also shown promise in protecting mitochondria. Piceatannol, a stilbene, prevents the loss of mitochondrial membrane potential in PC12 cells treated with Aβ(25-35). doi.org Similarly, fucoidan, a polysaccharide, has been shown to regulate the mitochondrial apoptosis pathway in PC12 cells. mdpi.com Trilobatin, a small molecule monomer, was found to restore antioxidant enzyme activities and suppress apoptosis by mitigating mitochondrial ROS overproduction. frontiersin.org
| Compound | Cell Model | Key Mitochondrial Protective Effects |
| Edaravone | SH-SY5Y cells | Attenuated ROS production, mitochondrial swelling, loss of membrane potential, and restored ATP levels. cellmolbiol.org |
| Galantamine | PC12 cells | Prevented mitochondrial morphological changes, membrane potential dissipation, and cytochrome c release. nih.gov |
| Piceatannol | PC12 cells | Prevented the loss of mitochondrial membrane potential. doi.org |
| Fucoidan | PC12 cells | Regulated the mitochondrial apoptosis pathway. mdpi.com |
| Trilobatin | HT22 cells | Mitigated mitochondrial ROS overproduction and restored antioxidant enzyme activities. frontiersin.org |
Modulation of Calcium Dysregulation Pathways in Beta-Amyloid (35-25) Contexts
Disruption of intracellular calcium (Ca2+) homeostasis is a critical event in the neurotoxic cascade initiated by Beta-Amyloid (Aβ)(35-25). The peptide can induce an influx of Ca2+ into neurons, leading to a cascade of detrimental effects, including excitotoxicity, mitochondrial dysfunction, and apoptosis. nih.govmdpi.com Therefore, modulating the pathways involved in this Ca2+ dysregulation is a key therapeutic strategy.
Aβ(25-35) has been shown to cause an increase in intracellular Ca2+ concentrations in cultured hippocampal neurons. nih.gov This effect is dependent on the activation of glutamatergic synapses and can be blocked by glutamate receptor antagonists, specifically those for NMDA and non-NMDA receptors. nih.gov Furthermore, the L-type voltage-gated Ca2+ channel (VGCC) antagonist nimodipine (B1678889) can also block the Aβ(25-35)-induced Ca2+ elevations. nih.gov This suggests that Aβ(25-35) enhances excitatory activity in glutamatergic networks, leading to Ca2+ influx through both glutamate receptors and L-type VGCCs. nih.gov
In some neuronal models, Aβ(25-35) has been found to increase the protein levels and activity of the Ca(v)1.3 subunit of L-type VGCCs, resulting in increased Ca2+ entry. mdpi.com The peptide has also been shown to promote Ca2+ influx by activating both L- and T-type Ca2+ channels in rat hippocampal slices. mdpi.com
Interestingly, the source of Ca2+ dysregulation may also involve intracellular stores. Aβ(25-35) can induce apoptosis in murine astrocytes via pathways that activate inositol (B14025) 1,4,5-trisphosphate receptors (InsP3R), which are responsible for releasing Ca2+ from the endoplasmic reticulum. frontiersin.org
The consequences of this Ca2+ influx are far-reaching. In astrocytes, Aβ(25-35) induces sporadic increases in intracellular Ca2+, which are associated with the generation of reactive oxygen species (ROS) in a Ca2+-dependent manner. nih.gov This suggests a direct link between Ca2+ dysregulation and oxidative stress.
| Pathway/Channel | Cellular Context | Effect of Aβ(35-25) | Potential Intervention |
| Glutamate Receptors (NMDA & non-NMDA) | Cultured hippocampal neurons | Enhances excitatory activity, leading to Ca2+ influx. nih.gov | NMDA and non-NMDA receptor antagonists. nih.gov |
| L-type Voltage-Gated Ca2+ Channels (VGCCs) | Cultured hippocampal neurons, PC12 and SH-SY5Y cells | Increases Ca2+ influx. nih.govmdpi.com | Nimodipine (L-type channel antagonist). nih.gov |
| T-type Voltage-Gated Ca2+ Channels (VGCCs) | Rat hippocampal slices | Promotes Ca2+ influx. mdpi.com | |
| Inositol 1,4,5-trisphosphate Receptors (InsP3R) | Murine astrocytes | Activates pathways leading to apoptosis. frontiersin.org | |
| NADPH Oxidase | Astrocytes | Ca2+-dependent activation leading to ROS generation. nih.gov | NADPH oxidase inhibitors. nih.gov |
Impact on Synaptic Plasticity Modulators
Beta-Amyloid (Aβ)(35-25) has a significant and detrimental impact on synaptic plasticity, the cellular mechanism underlying learning and memory. The peptide is known to disrupt the delicate balance between long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. This disruption is a key factor in the cognitive decline observed in Alzheimer's disease. researchgate.netnih.gov
Studies have consistently shown that Aβ fragments, including Aβ(25-35), can suppress LTP in the hippocampus. researchgate.netmdpi.com Conversely, Aβ(25-35) has been demonstrated to potentiate or enhance LTD in the hippocampal CA1 region of rats. researchgate.netnih.gov This dual effect of inhibiting LTP and facilitating LTD creates an environment that is not conducive to learning and memory formation. researchgate.netnih.gov
The mechanisms by which Aβ(25-35) modulates synaptic plasticity are complex and involve multiple signaling pathways. One proposed mechanism is the alteration of glutamate receptor function. Aβ can lead to an excessive activation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), which is linked to the promotion of LTD. frontiersin.org
Furthermore, Aβ(25-35) has been shown to influence the production of nitric oxide (NO), a signaling molecule involved in synaptic plasticity. Pretreatment of hippocampal slices with Aβ(25-35) stimulates NO production, and the subsequent decline in LTP can be partially restored by an NO scavenger or a neuronal NO synthase (nNOS) inhibitor. mdpi.com This suggests that NO production is a contributing factor to the impairment of synaptic plasticity by Aβ(25-35). mdpi.com
Efforts to counteract the negative effects of Aβ(25-35) on synaptic plasticity have shown some promise. For instance, the NMDAR antagonist memantine (B1676192) has been found to rescue the boosting effect of brain-derived neurotrophic factor (BDNF) on LTP in hippocampal slices that have been exposed to Aβ(25-35). frontiersin.org This indicates that targeting NMDAR-dependent mechanisms may be a viable strategy to protect synaptic function.
| Modulator/Pathway | Effect of Aβ(35-25) | Potential Intervention |
| Long-Term Potentiation (LTP) | Suppression/Inhibition researchgate.netmdpi.com | Memantine (rescues BDNF-enhanced LTP) frontiersin.org |
| Long-Term Depression (LTD) | Potentiation/Enhancement researchgate.netnih.gov | |
| NMDA Receptors (extrasynaptic) | Excessive activation, promoting LTD frontiersin.org | Memantine (NMDAR antagonist) frontiersin.org |
| Nitric Oxide (NO) Production | Stimulation, contributing to LTP decline mdpi.com | NO scavengers, nNOS inhibitors mdpi.com |
Inhibition of Beta-Amyloid (35-25) Aggregation and its Impact on Toxicity
The self-assembly of Beta-Amyloid (Aβ)(35-25) into aggregated structures, particularly insoluble β-sheet fibrils, is a primary driver of its neurotoxicity. nih.gov Therefore, a key therapeutic strategy involves the use of small molecules that can inhibit this aggregation process or destabilize pre-formed aggregates.
A variety of compounds have been identified as inhibitors of Aβ(25-35) aggregation. These include several natural products and existing drugs. For example, curcumin, myricetin, and (-)-tetracycline, which are known inhibitors of the full-length Aβ(1-42) peptide's aggregation, have also been shown to inhibit the self-association of Aβ(25-35). nih.gov Myricetin, in particular, has been shown to significantly delay fibril formation. nih.gov Other natural compounds like resveratrol and certain indole-based molecules have also demonstrated the ability to interfere with Aβ(25-35) fibrillogenesis. scirp.orgnih.gov
The mechanism of inhibition often involves the inhibitor binding to the Aβ(25-35) peptide, thereby preventing the conformational transition to a β-sheet structure. nih.gov Circular dichroism and Thioflavin T (ThT) fluorescence spectroscopy are common techniques used to monitor these structural changes and the inhibitory effects of various compounds. nih.gov
Volatile natural compounds have also been explored for their anti-aggregation properties. Cinnamaldehyde, phenylethyl alcohol, α-asarone, and β-caryophyllene have been shown to effectively prevent the formation of Aβ(25-35) amyloid fibrils. nih.govacs.org Atomic force microscopy has revealed that these compounds can alter the size of intermediate and oligomeric species. nih.govacs.org
Furthermore, some compounds not only inhibit aggregation but can also promote the disaggregation of existing fibrils. Synthetic indole-phenolic derivatives have been shown to effectively promote the self-disaggregation of the Aβ(25-35) fragment. mdpi.com Similarly, while indole-3-carbinol (B1674136) was more effective at inhibiting fibril formation, polyphenols like resveratrol and quercetin (B1663063) were effective in destabilizing preformed aggregates. nih.gov
The inhibition of aggregation has a direct impact on reducing the toxicity of Aβ(25-35). By preventing the formation of toxic oligomers and fibrils, these inhibitor compounds can mitigate the downstream pathological effects, including oxidative stress, mitochondrial dysfunction, and cell death. scirp.org
| Inhibitor Compound | Key Findings on Aggregation | Impact on Toxicity |
| Myricetin | Inhibits Aβ(25-35) self-association and delays fibril formation. nih.gov | Reduces toxicity by preventing the formation of toxic aggregates. nih.gov |
| Curcumin | Inhibits Aβ(25-35) self-association. nih.gov | Reduces toxicity by interfering with aggregation. scirp.org |
| (-)-Tetracycline | Inhibits Aβ(25-35) self-association. nih.gov | Reduces toxicity by preventing fibril formation. nih.gov |
| Resveratrol | Inhibits amyloid peptide aggregation and fibril formation. scirp.org | Reduces Aβ(25-35) toxicity. scirp.org |
| Cinnamaldehyde | Prevents the formation of amyloid fibrils. nih.govacs.org | Reduces Aβ(25-35) toxicity. scirp.org |
| Indole-phenolic derivatives | Promote self-disaggregation of Aβ(25-35) fragments. mdpi.com | Reduces toxicity through anti-aggregation and antioxidant properties. mdpi.com |
| YS-RD11 (synthetic peptide) | Inhibits Aβ(25-35) aggregation in a concentration-dependent manner. mdpi.com | Improves performance in an Aβ(25-35)-induced mouse model. mdpi.com |
Emerging Research Directions and Unanswered Questions Regarding Beta Amyloid 35 25
Elucidation of Beta-Amyloid (35-25) Effects in Non-Neuronal Cell Types and Tissues
While neuronal cells have been the primary focus, the effects of amyloid peptides on non-neuronal cells are increasingly recognized as critical components of neurodegeneration. Research into Aβ(35-25)'s role in these cells is still in its infancy, but early findings suggest a more complex interaction than previously assumed.
Glial Cells (Astrocytes and Microglia): In contrast to its counterpart Aβ(25-35) which is known to activate microglia and astrocytes and induce neuroinflammation researchgate.net, Aβ(35-25) is often used as a negative control and shows minimal to no inflammatory response in these cells. For instance, studies have shown that while Aβ(25-35) significantly increases the expression of the inflammatory marker Galectin-3 in microglia and astrocytes, Aβ(35-25) does not elicit this response researchgate.net. This lack of activation is a critical baseline for interpreting the pro-inflammatory effects of other amyloid fragments. However, the long-term or subtle metabolic effects of Aβ(35-25) on glial cell function remain largely unexplored.
Endothelial Cells and the Blood-Brain Barrier (BBB): The integrity of the BBB is crucial for brain homeostasis. The toxic fragment Aβ(25-35) has been demonstrated to disrupt the BBB by increasing permeability and inducing oxidative stress in rat brain microvascular endothelial cells (rBMVECs) frontiersin.orgmdpi.com. In these studies, the reverse sequence Aβ(35-25) serves as the inactive control, showing no significant effect on cell viability, reactive oxygen species (ROS) production, or the expression of tight junction proteins like zonula occludens-1 and occludin frontiersin.org. These findings reinforce the sequence-specific nature of Aβ-induced BBB disruption.
Peripheral Tissues: The "amyloid hypothesis" is expanding beyond the central nervous system, with evidence showing Aβ peptides are produced in and can affect peripheral tissues, including the pancreas, adipose tissue, and liver nih.govmdpi.com. The specific effects of the Aβ(35-25) fragment in these peripheral systems are not well-documented. Given that sphingolipid metabolism, crucial in both peripheral tissues and the brain, can be disrupted by Aβ peptides, understanding whether Aβ(35-25) influences these pathways is a key area for future investigation plos.orgplos.org.
Long-Term Effects and Chronic Exposure Studies in Relevant Models
Most studies involving Aβ(35-25) utilize acute exposure models. The consequences of chronic or long-term presence of this peptide are a significant knowledge gap.
In stark contrast to the toxic Aβ(25-35) fragment, which causes dramatic neuronal death after repeated exposure over ten days nih.gov, Aβ(35-25) is generally considered non-toxic in similar paradigms. However, some in vivo studies have yielded intriguing results. One study investigating long-term potentiation (LTP) in the rat hippocampus found that while Aβ(25-35) significantly impaired LTP, the reverse Aβ(35-25) peptide also caused a deficit in LTP, although its effect was more complex and dose-dependent physiology.org. This suggests that even non-aggregating fragments may have subtle, long-term consequences on synaptic plasticity. Future research must extend beyond simple toxicity assays to explore how chronic exposure to Aβ(35-25) might alter neuronal network function, gene expression, and epigenetic landscapes over extended periods.
| Study Type | Model | Aβ(25-35) Effect | Aβ(35-25) Effect | Reference |
| Chronic Exposure | Primary rat hippocampal neurons | Reduced cell survival (apoptosis) | Not reported (used as control) | nih.gov |
| Synaptic Plasticity | Rat hippocampus in vivo | Impaired Long-Term Potentiation (LTP) | Impaired Long-Term Potentiation (LTP) | physiology.org |
| Network Activity | Rat hippocampus in vivo | Reduced theta-like activity | No effect | nih.gov |
Interactions with Other Amyloidogenic Peptides and Proteins (e.g., Aβ1-40/42, Tau, α-synuclein)
The pathology of neurodegenerative diseases often involves a complex interplay between multiple amyloidogenic proteins. The potential for Aβ(35-25) to interact with and modulate the aggregation of these other key proteins is a critical and underexplored area.
Interaction with Aβ1-40/42: Aβ(35-25) is often used as a control in studies of full-length Aβ. For example, studies on the DNA-binding properties of Aβ peptides showed that while Aβ1-40 and Aβ1-42 interacted with specific DNA domains in a concentration-dependent manner, the reverse peptide Aβ(35-25) showed no such interaction acs.org. This supports the idea that the specific amino acid sequence is crucial for these interactions.
Interaction with Tau Protein: The relationship between amyloid-beta and tau is a cornerstone of Alzheimer's disease pathology. The toxic Aβ(25-35) fragment is known to promote tau hyperphosphorylation medchemexpress.com. Studies using a fragment of tau, Tau(273-284), have shown direct co-aggregation with Aβ(25-35), forming heterooligomers that alter the aggregation pathways of both peptides frontiersin.orgmdpi.commedchemexpress.com. While direct interaction studies with Aβ(35-25) are scarce, its inability to induce tau phosphorylation in cell culture models serves as an important control researchgate.net.
Interaction with α-synuclein: The co-occurrence of Aβ and α-synuclein pathology is common in synucleinopathies like Parkinson's disease and dementia with Lewy bodies. Aβ peptides can promote the aggregation of α-synuclein nih.gov. While the toxic fragment Aβ(25-35) has been shown to influence α-synuclein levels in cellular models acs.org, the role of Aβ(35-25) in this cross-pathology is unknown. Investigating whether Aβ(35-25) can interact with or modulate α-synuclein aggregation could provide insights into the specificity of these pathological interactions.
Advanced Methodologies for Studying Beta-Amyloid (35-25) in Complex Biological Systems
Advancements in biophysical and imaging techniques are crucial for dissecting the subtle and potentially transient interactions of peptides like Aβ(35-25).
Biophysical Techniques: Methods like Circular Dichroism (CD) spectroscopy and Thioflavin T (ThT) fluorescence assays are standard for monitoring the secondary structure and aggregation kinetics of amyloid peptides. These techniques consistently show that, unlike Aβ(25-35), Aβ(35-25) does not readily form β-sheet structures or aggregate physiology.orgpnas.org. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) further confirm the lack of fibril formation by Aβ(35-25) plos.orgresearchgate.net.
Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the three-dimensional structure of Aβ fragments. NMR studies of Aβ(25-35) reveal its propensity to adopt α-helical or β-sheet conformations depending on the environment frontiersin.org. Similar detailed structural analyses of Aβ(35-25) in various environments could reveal conformational preferences that might explain its biological inertia or subtle activities.
Advanced Imaging: While techniques like Positron Emission Tomography (PET) and high-field Magnetic Resonance Imaging (MRI) are being developed to visualize amyloid plaques in vivo, they are primarily targeted at large aggregates of full-length Aβ and are not suited for tracking soluble, non-aggregating fragments like Aβ(35-25) nih.govpnas.org. The development of highly sensitive probes or indirect functional imaging methods would be necessary to study the in vivo disposition and potential target engagement of Aβ(35-25).
| Methodology | Application for Aβ(35-25) Research | Key Findings/Potential | Reference |
| Circular Dichroism (CD) | Analysis of secondary structure | Confirms Aβ(35-25) typically lacks β-sheet structure in solution. | physiology.orgfrontiersin.org |
| Thioflavin T (ThT) Assay | Detection of amyloid fibril formation | Shows Aβ(35-25) does not form amyloid aggregates. | pnas.org |
| Atomic Force Microscopy (AFM) | Visualization of peptide aggregation | Confirms the absence of fibrillar structures for Aβ(35-25). | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Determination of 3D structure in solution | Can reveal conformational dynamics and potential interaction sites. | frontiersin.org |
Role of Beta-Amyloid (35-25) in Specific Neurological Processes Beyond Core Neurotoxicity
Beyond simple cell death, the potential for Aβ(35-25) to modulate specific neurological functions is a key emerging area.
Synaptic Plasticity: Synaptic dysfunction is an early event in many neurodegenerative diseases. The Aβ(25-35) peptide is a known disruptor of synaptic plasticity, impairing long-term potentiation (LTP) and enhancing long-term depression (LTD) mdpi.comnih.govresearchgate.net. Intriguingly, one in vivo study reported that Aβ(35-25) also blocked LTP in the rat hippocampus, suggesting that mechanisms other than aggregation and overt toxicity might be at play physiology.org. The "reverse" peptide did not affect paired-pulse facilitation, indicating the effect is likely postsynaptic capes.gov.br. This raises the unanswered question of how a supposedly inert peptide can modulate a fundamental process of learning and memory.
Neuroinflammation: Aβ(25-35) is a potent inducer of neuroinflammation, activating microglia and astrocytes to release inflammatory mediators mdpi.comnih.gov. Aβ(35-25) consistently fails to trigger these inflammatory pathways and is therefore a valuable control for isolating the specific inflammatory effects of the toxic fragment researchgate.net.
Understanding Differential Toxicity Based on Aggregation States of Beta-Amyloid (35-25)
For amyloidogenic peptides, the aggregation state—monomer, oligomer, or fibril—is a critical determinant of toxicity.
While Aβ(35-25) is largely considered non-aggregating and therefore non-toxic, this characteristic provides a crucial baseline for understanding the toxicity of its counterpart, Aβ(25-35). Studies consistently demonstrate that the neurotoxicity of Aβ(25-35) is dependent on its aggregation into β-sheet-rich structures nih.gov. In contrast, the "reverse" sequence peptide, Aβ(35-25), which typically remains in a random coil conformation, does not induce cell death in neuronal cultures physiology.org.
Research comparing different aggregation states of full-length Aβ has shown that soluble oligomers are often the most neurotoxic species, more so than large, insoluble fibrils frontiersin.orgpnas.org. Aβ(25-35) is known to form toxic oligomers and fibrils mdpi.comnih.gov. The inability of Aβ(35-25) to form these toxic aggregated structures is believed to be the primary reason for its lack of cytotoxicity in most experimental models. However, the unexpected finding that Aβ(35-25) can affect LTP in vivo challenges the simple aggregation-toxicity model and suggests that even non-aggregating peptides may interact with cellular components to modulate function physiology.org.
Q & A
Q. What experimental protocols are recommended for assessing Beta-Amyloid (35-25) aggregation kinetics in vitro?
To study aggregation kinetics, use thioflavin T (ThT) fluorescence assays to monitor fibril formation in real time. Prepare Aβ(35-25) in hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates, lyophilize, and reconstitute in buffer (e.g., PBS, pH 7.4). Validate aggregation states via transmission electron microscopy (TEM) or atomic force microscopy (AFM). Include negative controls (e.g., scrambled peptides) to confirm specificity .
Q. How should researchers select appropriate in vitro or in vivo models for Beta-Amyloid (35-25) neurotoxicity studies?
For in vitro models, primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are common. Expose cells to Aβ(35-25) at concentrations between 5–50 µM for 24–72 hours, measuring viability via MTT or LDH assays. For in vivo studies, intracerebroventricular injection in rodents (e.g., 5–10 nmol in rats) induces acute neurotoxicity. Ensure proper controls (e.g., vehicle-only injections) and validate Aβ deposition via immunohistochemistry .
Q. What standardized assays are used to quantify Beta-Amyloid (35-25) in biological samples?
ELISA with antibodies specific to Aβ(35-25) (e.g., 6E10) is standard. For higher sensitivity, use Western blotting under denaturing conditions (e.g., 4–12% Bis-Tris gels) with chemiluminescent detection. Pre-treat samples with formic acid to dissolve aggregates. Cross-validate results with mass spectrometry to confirm peptide identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in Beta-Amyloid (35-25) turnover data across different experimental systems?
Apply pharmacokinetic modeling to reconcile discrepancies. For example, use compartmental models to differentiate Aβ production, clearance, and degradation rates. Incorporate data from stable isotope labeling kinetics (SILK) or cerebrospinal fluid (CSF) sampling in human cohorts. Statistically adjust for confounders like age, APOE genotype, and sample handling protocols .
Q. What methodological approaches optimize reproducibility in Beta-Amyloid (35-25) aggregation studies?
Adopt standardized peptide preparation protocols:
Dissolve Aβ(35-25) in HFIP, sonicate, and lyophilize.
Reconstitute in DMSO or NaOH to prevent pre-aggregation.
Use dynamic light scattering (DLS) to confirm monomeric state pre-experiment.
Publish raw data (e.g., aggregation curves, TEM images) in supplementary materials to enable cross-lab validation .
Q. How can statistical methods address variability in neurotoxicity data from Beta-Amyloid (35-25) exposure?
Implement mixed-effects models to account for batch-to-batch variability in peptide synthesis or cell culture conditions. Use Cohen’s d to quantify effect sizes and power analysis to determine minimum sample sizes. For longitudinal in vivo data, apply survival analysis (e.g., Kaplan-Meier curves) with covariates like Aβ dose and injection site .
Q. What strategies mitigate off-target effects in secretase inhibitor studies targeting Beta-Amyloid (35-25) production?
Use isoform-specific inhibitors (e.g., BACE1 inhibitors like verubecestat) and validate selectivity via kinase profiling assays. Include genetic controls (e.g., siRNA knockdown of BACE1) to confirm on-target effects. Monitor adverse outcomes (e.g., synaptic protein levels) via proteomics .
Methodological Frameworks
Q. Designing experiments to distinguish Beta-Amyloid (35-25)-specific effects from general cytotoxicity
- Step 1: Co-treat cells with Aβ(35-25) and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to isolate apoptosis pathways.
- Step 2: Compare transcriptomic profiles (RNA-seq) of Aβ(35-25)-treated cells vs. oxidative stress controls (e.g., H₂O₂).
- Step 3: Use scrambled peptide controls to rule out sequence-independent effects .
Q. Integrating Beta-Amyloid (35-25) data into systems biology models
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
